Urechistachykinin II
説明
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H66N14O10S/c1-25(45)38(63)54-26(2)39(64)50-23-35(60)55-31(17-19-69-4)41(66)51-24-36(61)56-33(21-29-14-9-6-10-15-29)43(68)58-32(20-28-12-7-5-8-13-28)42(67)52-22-34(59)53-27(3)40(65)57-30(37(46)62)16-11-18-49-44(47)48/h5-10,12-15,25-27,30-33H,11,16-24,45H2,1-4H3,(H2,46,62)(H,50,64)(H,51,66)(H,52,67)(H,53,59)(H,54,63)(H,55,60)(H,56,61)(H,57,65)(H,58,68)(H4,47,48,49)/t25-,26-,27-,30-,31-,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMKXKCPAKKYFR-XHMOLBPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H66N14O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164169 | |
| Record name | Urechistachykinin II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
983.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149097-04-1 | |
| Record name | Urechistachykinin II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149097041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urechistachykinin II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Structural Elucidation of Urechistachykinin II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urechistachykinin II is a neuropeptide belonging to the tachykinin family, originally isolated from the ventral nerve cords of the echiuroid worm, Urechis unicinctus. As a member of a class of molecules known for their diverse physiological roles, including smooth muscle contraction and neurotransmission, understanding the structure of this compound is paramount for elucidating its mechanism of action and potential therapeutic applications. This technical guide provides a comprehensive overview of the known structural features of this compound, details established experimental protocols for its characterization, and explores its signaling pathway. While the precise three-dimensional structure of this compound has not been experimentally determined, this guide consolidates the available data on its primary structure and provides insights into its likely functional conformation based on related tachykinin peptides.
Primary Structure of this compound
The primary structure of this compound, determined by amino acid sequencing, reveals a decapeptide with a C-terminal amidation, a characteristic feature of many bioactive peptides.[1][2]
Table 1: Amino Acid Sequence of this compound [1][2]
| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |
| 1 | Ala | A |
| 2 | Ala | A |
| 3 | Gly | G |
| 4 | Met | M |
| 5 | Gly | G |
| 6 | Phe | F |
| 7 | Phe | F |
| 8 | Gly | G |
| 9 | Ala | A |
| 10 | Arg | R |
| C-terminus | Amidated | -NH2 |
Secondary and Tertiary Structure: An Unresolved Landscape
As of the latest available data, the definitive secondary and tertiary structures of this compound have not been elucidated through experimental methods such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography. The small and flexible nature of many neuropeptides makes them challenging to crystallize for X-ray diffraction studies. Solution-state NMR could potentially provide insights into the conformational ensemble of this compound in different solvent environments, but such studies have not been published.
Circular dichroism (CD) spectroscopy, a technique used to assess the secondary structure of peptides in solution, has not been specifically reported for this compound. However, studies on other tachykinin peptides suggest that they often adopt a flexible, random coil conformation in aqueous solution and may assume a more ordered, helical structure upon binding to their receptors or in membrane-mimicking environments.
Experimental Protocols
While specific, detailed protocols for the isolation and characterization of this compound are not extensively published, this section outlines the general methodologies that would be employed for such a study, based on standard biochemical techniques for peptide analysis.
Peptide Purification
The initial isolation of this compound from the ventral nerve cords of Urechis unicinctus would typically involve a multi-step chromatographic process to achieve a high degree of purity.
Workflow for this compound Purification
Caption: A generalized workflow for the purification of this compound.
Methodology:
-
Extraction: Ventral nerve cords are homogenized in an acidic buffer (e.g., acetone-water-hydrochloric acid) to extract peptides and precipitate larger proteins.
-
Clarification: The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the crude peptide extract is collected.
-
Solid-Phase Extraction (SPE): The crude extract is passed through a C18 SPE cartridge to desalt the sample and enrich for hydrophobic peptides.
-
Chromatographic Steps: A series of chromatographic techniques are employed for further purification:
-
Size-Exclusion Chromatography (SEC): To separate peptides based on their molecular weight.
-
Ion-Exchange Chromatography (IEX): To separate peptides based on their net charge at a specific pH.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique to separate peptides based on their hydrophobicity, often used as the final polishing step. Fractions are collected and monitored by UV absorbance at 214 nm and 280 nm.
-
Amino Acid Analysis
To confirm the amino acid composition of the purified peptide, quantitative amino acid analysis is performed.
Methodology:
-
Acid Hydrolysis: The purified peptide is hydrolyzed in 6 M HCl at 110°C for 24 hours to break the peptide bonds.
-
Derivatization: The liberated amino acids are derivatized with a reagent such as phenylisothiocyanate (PITC) to form phenylthiocarbamyl (PTC)-amino acids, which can be detected by UV absorbance.
-
Chromatographic Separation: The derivatized amino acids are separated by RP-HPLC.
-
Quantification: The amount of each amino acid is quantified by comparing the peak areas to those of a standard amino acid mixture.
Signaling Pathway of this compound
This compound exerts its biological effects by binding to a specific receptor. Studies have identified a G-protein coupled receptor (GPCR) from Urechis unicinctus, termed the urechistachykinin receptor (UTKR), which is activated by urechistachykinins.[3] Functional analyses have shown that the activation of UTKR leads to a calcium-dependent signal transduction pathway.[3]
While the complete signaling cascade for this compound has not been fully delineated, a hypothetical pathway can be constructed based on the known mechanisms of other tachykinin receptors.
Hypothetical Signaling Pathway of this compound
Caption: A hypothetical signaling pathway for this compound upon binding to its receptor, UTKR.
Pathway Description:
-
Receptor Binding: this compound binds to and activates its cognate G-protein coupled receptor, UTKR, on the cell surface.
-
G-Protein Activation: This binding event induces a conformational change in UTKR, leading to the activation of a heterotrimeric G-protein of the Gq alpha subunit family.
-
Phospholipase C Activation: The activated Gαq subunit stimulates the membrane-bound enzyme, phospholipase C (PLC).
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.
-
Protein Kinase C Activation: The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate protein kinase C (PKC).
-
Cellular Response: Activated PKC phosphorylates various downstream target proteins, leading to a cascade of events that culminate in a specific cellular response, such as smooth muscle contraction.
Conclusion and Future Directions
This compound is a decapeptide with a well-defined primary structure, belonging to the tachykinin family. While its biological activity is mediated through a G-protein coupled receptor and a calcium-dependent signaling pathway, its three-dimensional structure remains to be determined. Future research efforts should focus on the structural elucidation of this compound, both in its free form and in complex with its receptor, UTKR. Such studies, likely employing NMR spectroscopy and computational modeling, will be instrumental in understanding the molecular basis of its bioactivity and could pave the way for the design of novel therapeutic agents targeting the tachykinin signaling system. Furthermore, a more detailed characterization of the downstream effectors in the this compound signaling cascade will provide a more complete picture of its physiological roles.
References
- 1. Multiple tachykinins and their receptors characterized in the gastropod mollusk Pacific abalone: Expression, signaling cascades, and potential role in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two novel tachykinin-related neuropeptides in the echiuroid worm, Urechis unicinctus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Discovery and Isolation of Urechistachykinin II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urechistachykinin II (Uru-TK II) is a neuropeptide belonging to the tachykinin family, first isolated from the ventral nerve cords of the echiuroid worm, Urechis unicinctus.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of Uru-TK II. It includes detailed experimental protocols, a summary of its biological activity, and an exploration of its signaling pathway. This document is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development who are interested in tachykinin-related peptides and their potential as therapeutic targets.
Introduction
Tachykinins are a diverse family of neuropeptides that play crucial roles in a wide range of physiological processes in both vertebrates and invertebrates.[2][3] In invertebrates, these peptides, often referred to as tachykinin-related peptides (TRPs), are known to be involved in the regulation of muscle contraction, sensory processing, and hormone release. The discovery of Urechistachykinin I and II in the echiuroid worm Urechis unicinctus expanded the known diversity of this peptide family.[1] Uru-TK II, with the amino acid sequence H-Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH2, exhibits potent contractile activity on the body wall muscle of its native species and also potentiates contractions of the cockroach hindgut, a classic bioassay for tachykinin activity.[1][4]
Discovery and Isolation
Source Material
This compound was originally isolated from the ventral nerve cords of the marine echiuroid worm, Urechis unicinctus.[1] This organism, commonly known as the "fat innkeeper worm," provides a rich source of novel neuropeptides.
Experimental Protocols
The isolation of this compound involves a multi-step process of extraction and chromatographic purification. The following protocols are based on the methodologies described in the initial discovery.
2.2.1. Extraction of Neuropeptides from Ventral Nerve Cords
-
Tissue Homogenization: Ventral nerve cords are dissected from Urechis unicinctus and immediately frozen in liquid nitrogen to prevent enzymatic degradation. The frozen tissue is then homogenized in an acidic extraction buffer (e.g., acetone or methanol/water/acetic acid) to precipitate proteins and extract smaller peptides.
-
Centrifugation: The homogenate is centrifuged at high speed to pellet the precipitated proteins and cellular debris.
-
Supernatant Collection: The supernatant, containing the crude peptide extract, is carefully collected.
-
Drying: The organic solvent in the supernatant is removed by evaporation under vacuum. The remaining aqueous solution is then lyophilized to obtain a dry peptide powder.
2.2.2. Purification by Ion-Exchange Chromatography
-
Column: A cation-exchange chromatography column is utilized for the initial purification step.
-
Sample Loading: The lyophilized crude peptide extract is redissolved in a low ionic strength starting buffer and loaded onto the equilibrated column.
-
Elution: The column is washed with the starting buffer to remove unbound and weakly bound molecules. A linear gradient of increasing salt concentration (e.g., NaCl) is then applied to elute the bound peptides based on their net positive charge.
-
Fraction Collection: Fractions are collected throughout the elution process.
-
Bioassay: The biological activity of each fraction is assessed using a suitable bioassay, such as the cockroach hindgut contraction assay, to identify the fractions containing tachykinin-like activity.
2.2.3. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: A C18 reverse-phase HPLC column is typically used for the subsequent purification steps.
-
Sample Loading: The active fractions from the ion-exchange chromatography are pooled, and the salt concentration is reduced. The sample is then injected onto the equilibrated RP-HPLC column.
-
Elution: A linear gradient of increasing organic solvent concentration (e.g., acetonitrile in water with a small amount of trifluoroacetic acid) is used to separate the peptides based on their hydrophobicity.
-
Fraction Collection and Monitoring: The elution profile is monitored by UV absorbance at 214 nm or 280 nm, and fractions corresponding to the absorbance peaks are collected.
-
Iterative Purification: Multiple rounds of RP-HPLC using different gradient conditions or column selectivities may be necessary to achieve a pure sample of this compound.
-
Purity Assessment: The purity of the final peptide is confirmed by analytical RP-HPLC and mass spectrometry.
Biological Activity and Bioassays
This compound has been shown to possess potent myotropic activity.
Contractile Activity on Urechis unicinctus Body Wall Muscle
Uru-TK II induces contractions of the inner circular body wall muscle of Urechis unicinctus.[1]
Experimental Protocol:
-
Muscle Preparation: A strip of the inner circular body wall muscle is dissected from the worm and mounted in an organ bath containing physiological saline.
-
Recording: One end of the muscle strip is attached to a fixed point, and the other end is connected to an isometric force transducer to record muscle tension.
-
Application of Uru-TK II: After a period of equilibration, this compound is added to the organ bath in a cumulative or non-cumulative manner to generate a dose-response curve.
-
Data Analysis: The increase in muscle tension is measured, and the effective concentration required to produce 50% of the maximal response (EC50) can be calculated.
Potentiation of Cockroach Hindgut Contractions
This compound potentiates the spontaneous rhythmic contractions of the isolated cockroach hindgut.[1][4] This is a classic and sensitive bioassay for tachykinin-related peptides.
Experimental Protocol:
-
Hindgut Dissection: The hindgut is dissected from an adult cockroach (e.g., Leucophaea maderae or Periplaneta americana) and mounted in an organ bath containing appropriate insect physiological saline.
-
Recording: Spontaneous rhythmic contractions are recorded using an isometric force transducer.
-
Application of Uru-TK II: this compound is added to the bath, and the potentiation of the frequency and/or amplitude of the spontaneous contractions is measured.
Signaling Pathway
This compound, like other tachykinins, is believed to exert its effects through a G-protein coupled receptor (GPCR).[5]
Urechistachykinin Receptor (UTKR)
A putative receptor for urechistachykinins, designated UTKR, has been identified in Urechis unicinctus.[5] Functional analysis of this receptor expressed in Xenopus oocytes has shown that it is activated by urechistachykinins and triggers a calcium-dependent signal transduction pathway.[6]
Proposed Signaling Cascade
Based on the known signaling mechanisms of other tachykinin receptors, the following pathway is proposed for this compound:
-
Receptor Binding: Uru-TK II binds to its specific GPCR, UTKR, on the surface of target cells, such as smooth muscle cells.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein, likely of the Gq/11 family.
-
Phospholipase C Activation: The activated alpha subunit of the G-protein stimulates the membrane-bound enzyme phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.
-
Cellular Response: The increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of downstream targets, ultimately resulting in smooth muscle contraction.
Data Presentation
| Property | Value | Reference |
| Amino Acid Sequence | H-Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH2 | [1] |
| Source Organism | Urechis unicinctus | [1] |
| Source Tissue | Ventral Nerve Cords | [1] |
| Primary Biological Activity | Contraction of body wall muscle; Potentiation of cockroach hindgut contractions | [1] |
| Receptor | Urechistachykinin Receptor (UTKR) - a GPCR | [5] |
| Signaling Pathway | Likely Gq/11-PLC-IP3-Ca2+ | [6] |
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Proposed signaling pathway for this compound.
Conclusion
This compound is a significant member of the invertebrate tachykinin-related peptide family. Its discovery and initial characterization have provided valuable insights into the diversity and function of neuropeptides in echiuroid worms. The detailed protocols and signaling pathway information presented in this guide offer a foundation for further research into the physiological roles of Uru-TK II and its receptor, UTKR. Future studies may focus on elucidating the precise quantitative aspects of its biological activity, exploring its potential roles beyond muscle contraction, and investigating the therapeutic potential of targeting the Urechistachykinin signaling system.
References
- 1. Two novel tachykinin-related neuropeptides in the echiuroid worm, Urechis unicinctus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two Tachykinin-Related Peptides with Antimicrobial Activity Isolated from Triatoma infestans Hemolymph - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Urechistachykinin II: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Tachykinin-Related Neuropeptide from Urechis unicinctus
Introduction
Urechistachykinin II (Ue-TK-II) is a neuropeptide isolated from the ventral nerve cords of the marine spoon worm, Urechis unicinctus, commonly known as the fat innkeeper worm.[1] As a member of the tachykinin-related peptide family, Ue-TK-II exhibits significant homology with vertebrate and insect tachykinins.[1] This guide provides a comprehensive overview of the biochemical properties, physiological functions, signaling mechanisms, and relevant experimental methodologies for the study of Ue-TK-II, aimed at researchers, scientists, and professionals in the field of drug development.
Urechis unicinctus, the source organism, is a marine echiuran worm found in East Asia, particularly in the Bohai Gulf of China, and off the coasts of Korea and Hokkaido.[2] It is a detritivore that inhabits U-shaped burrows in sand and mud.[2]
Biochemical Properties of Urechistachykinin Peptides
Seven Urechistachykinins, designated Ue-TK-I through Ue-TK-VII, have been identified, all derived from a single precursor protein. The amino acid sequences of Ue-TK-I and Ue-TK-II have been determined through direct protein sequencing.
| Peptide | Amino Acid Sequence | Molecular Weight (Da) |
| Urechistachykinin I | H-Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg-NH2 | Not Available |
| This compound | H-Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH2 | 984 [2] |
| Urechistachykinin III-VII | Not Individually Sequenced | Not Available |
Physiological Functions
The primary physiological role of this compound and its related peptides is the induction of muscle contraction. Additionally, these peptides have been shown to possess antimicrobial properties.
Muscle Contraction
Antimicrobial Activity
Urechistachykinins I and II have demonstrated antimicrobial effects.[3] The antimicrobial activity is linked to the hydrophobicity of the peptides and their ability to interact with and disrupt microbial membranes.[3] Structure-activity relationship studies, involving the substitution of amino acid residues, have indicated that the hydrophobic phenylalanine at position 6 (Phe-6) in Ue-TK-II plays a more critical role in its antimicrobial action than other residues.[3]
| Parameter | Value | Microorganism(s) |
| Minimum Inhibitory Concentration (MIC) | Not Available | Not Available |
Signaling Pathway of the Urechistachykinin Receptor
Urechistachykinins exert their effects through a dedicated G-protein coupled receptor (GPCR) known as the Urechistachykinin receptor (UTKR). The activation of UTKR initiates a canonical phosphoinositide signaling cascade.
Upon binding of Ue-TK-II to the UTKR, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, Gq/11. The activated Gα subunit of Gq/11 stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the downstream cellular responses, primarily muscle contraction.
Caption: this compound signaling pathway.
Experimental Protocols
Peptide Isolation and Purification from Urechis unicinctus
This protocol outlines a general procedure for the extraction and purification of this compound from the ventral nerve cords of Urechis unicinctus.
Caption: Workflow for Ue-TK-II purification.
Methodology:
-
Tissue Extraction: Ventral nerve cords from Urechis unicinctus are dissected and homogenized in cold acetone containing hydrochloric acid.
-
Centrifugation: The homogenate is centrifuged at a high speed to pellet insoluble material.
-
Supernatant Collection and Preparation: The supernatant is collected, and the acetone is removed by evaporation. The resulting aqueous solution is then washed with petroleum ether to remove lipids.
-
Ion-Exchange Chromatography: The crude extract is subjected to cation-exchange chromatography. Peptides are eluted with a salt gradient.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Fractions showing biological activity (muscle contraction) are pooled and further purified by RP-HPLC on a C18 column.
-
A linear gradient of acetonitrile in water, both containing trifluoroacetic acid, is typically used for elution.
-
Elution is monitored by UV absorbance at 214 nm.
-
-
Bioassay-Guided Fractionation: Fractions from each purification step are tested for their ability to induce contraction in a suitable muscle preparation (e.g., Urechis unicinctus body wall muscle or cockroach hindgut) to identify the fractions containing the active peptide.
-
Final Purification and Characterization: Active fractions are subjected to further rounds of RP-HPLC using different gradient conditions or column chemistries until a single pure peptide is obtained. The purified peptide is then characterized by mass spectrometry to determine its molecular weight and amino acid sequencing to determine its primary structure.
In Vitro Muscle Contraction Assay
This protocol describes a method for assessing the contractile activity of Ue-TK-II on an isolated muscle preparation.
Methodology:
-
Tissue Preparation: The inner circular body-wall muscle of Urechis unicinctus is dissected and mounted in an organ bath containing physiological saline.
-
Apparatus Setup: The organ bath is maintained at a constant temperature and continuously aerated. One end of the muscle strip is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.
-
Equilibration: The muscle is allowed to equilibrate in the organ bath under a slight resting tension until a stable baseline is achieved.
-
Peptide Application: Ue-TK-II is added to the organ bath in a cumulative or non-cumulative manner at increasing concentrations.
-
Data Recording: The contractile response (increase in tension) is recorded for each concentration of the peptide.
-
Data Analysis: A dose-response curve is constructed by plotting the magnitude of the contraction against the logarithm of the peptide concentration. The EC50 value (the concentration of peptide that produces 50% of the maximal response) can then be calculated.
Receptor Binding Assay
This generalized protocol outlines the steps for a competitive radioligand binding assay to characterize the interaction of Ue-TK-II with its receptor.
Caption: Workflow for a receptor binding assay.
Methodology:
-
Membrane Preparation:
-
Tissue rich in UTKR (e.g., body wall muscle or nerve cords from Urechis unicinctus) is homogenized in a cold buffer.
-
The homogenate is subjected to differential centrifugation to isolate the crude membrane fraction.
-
The final membrane pellet is resuspended in an appropriate assay buffer.
-
-
Binding Reaction:
-
Aliquots of the membrane preparation are incubated with a constant concentration of a radiolabeled tachykinin ligand (e.g., [125I]-Bolton-Hunter substance P, which may cross-react, or a custom tritiated or iodinated Ue-TK-II) and varying concentrations of unlabeled Ue-TK-II as the competitor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled tachykinin agonist.
-
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor (Ue-TK-II) concentration. The IC50 value (the concentration of Ue-TK-II that inhibits 50% of the specific radioligand binding) is determined, from which the equilibrium dissociation constant (Kd) can be calculated using the Cheng-Prusoff equation.
Antimicrobial Susceptibility Assay (Broth Microdilution)
This protocol describes a standard method to determine the Minimum Inhibitory Concentration (MIC) of Ue-TK-II against various microbial strains.
Methodology:
-
Microorganism Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared in a suitable growth medium.
-
Peptide Dilution: Ue-TK-II is serially diluted in the growth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: The standardized microbial inoculum is added to each well of the microtiter plate containing the peptide dilutions.
-
Controls: Positive (microorganisms in medium without peptide) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for the growth of the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of Ue-TK-II that completely inhibits the visible growth of the microorganism.
Conclusion
This compound is a fascinating neuropeptide from the marine worm Urechis unicinctus with conserved functions related to muscle contraction, aligning it with the broader tachykinin family. Its antimicrobial properties also present an interesting avenue for further investigation. While the fundamental aspects of its biology and signaling pathway have been elucidated, a significant opportunity exists for further research to quantify its physiological effects, determine its receptor binding kinetics, and fully characterize its antimicrobial spectrum and mechanism of action. The protocols and information provided in this guide serve as a foundational resource for scientists and researchers aiming to explore the therapeutic and scientific potential of this compound.
References
- 1. Two novel tachykinin-related neuropeptides in the echiuroid worm, Urechis unicinctus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. The functional role of the tachykinin consensus region of urechistachykinin peptide family for its antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physiological Function of Urechistachykinin II in Invertebrates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urechistachykinin II (UTK II) is a neuropeptide belonging to the tachykinin-related peptide (TRP) family, originally isolated from the ventral nerve cords of the echiuroid worm, Urechis unicinctus.[1] Like other invertebrate TRPs, UTK II plays a significant role in regulating physiological processes, most notably muscle contraction. This technical guide provides a comprehensive overview of the physiological functions of UTK II, its molecular characteristics, its receptor signaling pathway, and detailed experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding. This document is intended to serve as a core resource for researchers in neurobiology, pharmacology, and drug development investigating tachykinin signaling in invertebrates.
Introduction to this compound and the Tachykinin-Related Peptide Family
Tachykinins are a widespread family of neuropeptides found in both vertebrates and invertebrates, characterized by a conserved C-terminal amino acid sequence.[2] Invertebrate tachykinin-related peptides (TRPs) are distinguished by the consensus C-terminal motif Phe-X-Gly-Y-Arg-NH2.[3] this compound (UTK II) was one of the first TRPs to be identified in a non-arthropod invertebrate, the marine worm Urechis unicinctus.[4]
UTK II is derived from a larger precursor protein that encodes multiple tachykinin-related peptides.[1] This precursor undergoes post-translational processing by prohormone convertases, which cleave at specific dibasic amino acid sites to release the mature peptides.[3][5] The primary physiological role of UTK II and other invertebrate TRPs is the stimulation of visceral muscle contraction, particularly in the digestive tract.[4]
Molecular Profile of this compound
| Property | Description | Reference |
| Name | This compound (UTK II) | [4] |
| Source Organism | Urechis unicinctus (Fat innkeeper worm) | [4][6] |
| Amino Acid Sequence | Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH2 | [4] |
| Molecular Weight | 984 Da | [6] |
| C-terminal Motif | Phe-Phe-Gly-Ala-Arg-NH2 | [4] |
| Precursor | Prepro-urechistachykinin | [1] |
Physiological Functions and Bioactivity
The most well-documented physiological function of this compound is its potent myotropic (muscle-contracting) activity. This has been extensively characterized using isolated invertebrate hindgut preparations, a standard bioassay for tachykinin-related peptides.
Myotropic Activity
Table 1: Quantitative Bioactivity of Tachykinin-Related Peptides on Cockroach Hindgut
| Peptide Family | Preparation | Bioassay | Potency (EC50) | Reference |
| LemTRPs | Isolated hindgut of Leucophaea maderae | Muscle Contraction | ~1 x 10-9 M | [7] |
Urechistachykinin Receptor and Signaling Pathway
This compound exerts its physiological effects by binding to a specific G-protein coupled receptor (GPCR), known as the Urechistachykinin receptor (UTKR).
Receptor Characterization
The UTKR was identified and characterized through its heterologous expression in Xenopus laevis oocytes.[3] This system allows for the functional analysis of the receptor in a controlled environment.
Signaling Cascade
Activation of the UTKR by UTK II initiates a downstream signaling cascade that results in an increase in intracellular calcium concentration. This strongly suggests that the UTKR couples to a Gq/11-type G-protein.[8][9][10][11] The proposed signaling pathway is as follows:
-
Ligand Binding: UTK II binds to the extracellular domain of the UTKR.
-
G-Protein Activation: The receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gq/11 protein. The α-subunit of Gq/11 exchanges GDP for GTP and dissociates from the βγ-subunits.
-
Phospholipase C Activation: The activated Gαq/11 subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.
-
Cellular Response: The rise in intracellular Ca2+ concentration leads to the activation of various downstream effectors, ultimately resulting in muscle contraction.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the physiological function of this compound.
Protocol for Cockroach Hindgut Muscle Contraction Bioassay
This protocol describes a standard method for assessing the myotropic activity of UTK II on an isolated cockroach hindgut.
Materials:
-
Adult cockroaches (Periplaneta americana)
-
Dissecting scissors, forceps, and pins
-
Sylgard-lined petri dish
-
Physiological saline (e.g., Pringle's saline: 154 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl2, 1.2 mM NaHCO3, pH 7.2)
-
Organ bath with aeration
-
Isotonic force transducer
-
Data acquisition system
-
This compound (synthetic)
-
Pipettes and tips
Procedure:
-
Dissection:
-
Anesthetize an adult cockroach by chilling on ice.
-
Decapitate the cockroach and make a dorsal incision along the abdomen.
-
Carefully remove the digestive tract and place it in a petri dish containing chilled physiological saline.
-
Isolate the hindgut, removing the malpighian tubules and any adhering fat tissue.
-
-
Organ Bath Setup:
-
Tie one end of the hindgut to a fixed hook at the bottom of the organ bath chamber.
-
Tie the other end to an isotonic force transducer.
-
Fill the organ bath with physiological saline and maintain a constant temperature (e.g., 28°C) and continuous aeration.
-
Allow the preparation to equilibrate for at least 30 minutes, with periodic washing, until a stable baseline of spontaneous contractions is achieved.
-
-
Data Acquisition:
-
Record the baseline spontaneous contractions for 5-10 minutes.
-
Add UTK II to the organ bath in a cumulative manner, starting with a low concentration (e.g., 10-11 M) and increasing the concentration stepwise after the response to the previous concentration has stabilized.
-
Record the contractile response at each concentration.
-
-
Data Analysis:
-
Measure the amplitude and/or frequency of contractions at each UTK II concentration.
-
Normalize the responses to the maximum response observed.
-
Plot the normalized response against the logarithm of the UTK II concentration to generate a dose-response curve.
-
Calculate the EC50 value from the dose-response curve.
-
Protocol for Heterologous Expression of UTKR in Xenopus Oocytes and Calcium Imaging
This protocol outlines the expression of the Urechistachykinin receptor in Xenopus oocytes and the subsequent measurement of intracellular calcium changes upon ligand stimulation using a fluorescent indicator.[12][13][14]
Materials:
-
Mature female Xenopus laevis
-
Collagenase solution
-
Oocyte culture medium (e.g., ND96)
-
cRNA encoding the Urechistachykinin receptor (UTKR)
-
Microinjection setup
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Fluorescence microscope or plate reader with appropriate filters
-
This compound (synthetic)
Procedure:
-
Oocyte Preparation:
-
Surgically remove a lobe of the ovary from an anesthetized Xenopus laevis.
-
Treat the ovarian tissue with collagenase to defolliculate the oocytes.
-
Manually select stage V-VI oocytes and store them in oocyte culture medium.
-
-
cRNA Injection:
-
Inject each oocyte with approximately 50 nl of UTKR cRNA solution (e.g., 1 ng/nl).
-
Incubate the injected oocytes for 2-4 days at 16-18°C to allow for receptor expression.
-
-
Calcium Indicator Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 5 µM) in oocyte culture medium containing a small amount of Pluronic F-127 to aid in dye solubilization.[15]
-
Incubate the oocytes in the Fluo-4 AM loading solution for 30-60 minutes at room temperature in the dark.
-
Wash the oocytes several times with fresh culture medium to remove extracellular dye.
-
-
Calcium Imaging:
-
Place the loaded oocytes in a recording chamber on the stage of a fluorescence microscope or in a microplate.
-
Perfuse the oocytes with oocyte culture medium and record the baseline fluorescence.
-
Apply UTK II to the oocytes via the perfusion system.
-
Record the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response (ΔF/F0, where F0 is the baseline fluorescence).
-
Perform dose-response experiments to determine the EC50 of UTK II for the UTKR.
-
Protocol for MALDI-TOF Mass Spectrometry Analysis of Urechistachykinins
This protocol provides a general workflow for the identification of this compound and related peptides from invertebrate nerve tissue using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.[7][16][17][18]
Materials:
-
Urechis unicinctus ventral nerve cords
-
Homogenizer
-
Acidic extraction buffer (e.g., 90% methanol, 9% glacial acetic acid, 1% water)
-
Centrifuge
-
Solid-phase extraction (SPE) C18 cartridges
-
MALDI target plate
-
MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] in 50% acetonitrile/0.1% trifluoroacetic acid)
-
MALDI-TOF mass spectrometer
Procedure:
-
Peptide Extraction:
-
Dissect ventral nerve cords from Urechis unicinctus and immediately freeze them in liquid nitrogen.
-
Homogenize the frozen tissue in acidic extraction buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the peptides.
-
-
Sample Cleanup:
-
Desalt and concentrate the peptide extract using a C18 SPE cartridge.
-
Elute the peptides with a high organic solvent solution (e.g., 70% acetonitrile/0.1% trifluoroacetic acid).
-
Dry the eluted sample in a vacuum centrifuge.
-
-
MALDI Sample Preparation:
-
Reconstitute the dried peptide extract in a small volume of 0.1% trifluoroacetic acid.
-
Spot a small aliquot (e.g., 1 µl) of the peptide solution onto the MALDI target plate and allow it to air dry.
-
Overlay the dried sample spot with 1 µl of the MALDI matrix solution and allow it to co-crystallize.[19]
-
-
Mass Spectrometry Analysis:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mass range for Urechistachykinins (e.g., 500-2000 Da).
-
Compare the observed masses to the theoretical mass of this compound (984 Da) and other potential Uru-TKs.
-
Perform tandem mass spectrometry (MS/MS) on the ion of interest to confirm its amino acid sequence.
-
Structure-Activity Relationships
The biological activity of this compound and other tachykinin-related peptides is highly dependent on their amino acid sequence, particularly the C-terminal region. Studies on various tachykinin analogs have revealed key structural features necessary for receptor binding and activation.[2][20][21][22]
-
C-terminal Amidation: The C-terminal arginine amide is crucial for the activity of invertebrate TRPs on their cognate receptors.
-
Conserved Phenylalanine: The phenylalanine residue at position -5 from the C-terminus is highly conserved and essential for activity.
-
Hydrophobic Core: The hydrophobic residues within the C-terminal region contribute significantly to receptor binding affinity.
Conclusion and Future Directions
This compound is a key member of the invertebrate tachykinin-related peptide family, with a primary role in neuromuscular regulation. Its potent myotropic activity, mediated through a Gq/11-coupled GPCR, highlights the conserved nature of tachykinin signaling across diverse invertebrate phyla. The detailed protocols provided in this guide offer a robust framework for the further investigation of UTK II and its receptor.
Future research should focus on:
-
Determining the precise EC50 value of UTK II on various invertebrate muscle preparations to provide a more complete quantitative profile.
-
Identifying the specific prohormone convertases responsible for processing the Urechistachykinin precursor in Urechis unicinctus.
-
Exploring the potential physiological roles of UTK II beyond muscle contraction, such as in neurotransmission and development.
-
Developing selective agonists and antagonists for the Urechistachykinin receptor to further probe its function and for potential applications in pest control or aquaculture.
This in-depth guide serves as a foundational resource to stimulate and support these future research endeavors, ultimately leading to a more comprehensive understanding of tachykinin signaling in invertebrates.
References
- 1. The muscular contractions of the midgut of the cockroach, Diploptera punctata: effects of the insect neuropeptides proctolin and leucomyosuppressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tachykinins and tachykinin receptors: structure and activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proprotein convertase - Wikipedia [en.wikipedia.org]
- 4. Two novel tachykinin-related neuropeptides in the echiuroid worm, Urechis unicinctus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proprotein convertase 1 - Wikipedia [en.wikipedia.org]
- 6. uniprot.org [uniprot.org]
- 7. Measurement of Neuropeptides in Crustacean Hemolymph via MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anesthetics inhibit membrane receptor coupling to the Gq/11 heterotrimeric G protein in airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanosensitive Gq/11 Protein-Coupled Receptors Mediate Myogenic Vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Constitutively active Gq/11-coupled receptors enable signaling by co-expressed G(i/o)-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gq/11-coupled receptors and protein synthesis in rat cardiomyocytes: role of Gi-proteins and protein kinase C-isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Calcium Imaging of GPCR Activation Using Arrays of Reverse Transfected HEK293 Cells in a Microfluidic System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. MALDI-TOF mass spectrometry approaches to the characterisation of insect neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. drug.ku.dk [drug.ku.dk]
- 20. iris.unina.it [iris.unina.it]
- 21. Synthesis, activity on NK-3 tachykinin receptor and conformational solution studies of scyliorhinin II analogs modified at position 16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Urechistachykinin II (Uru-TK II) is a neuropeptide isolated from the ventral nerve cords of the marine echiuroid worm, Urechis unicinctus.[1][2] It belongs to the tachykinin-related peptide (TRP) family, a diverse group of peptides found throughout the animal kingdom that share a conserved C-terminal amino acid sequence.[2][3] Invertebrate TRPs are characterized by the consensus sequence Phe-X-Gly-Y-Arg-NH2, which is crucial for their biological activity. Uru-TK II and its related peptides in Urechis unicinctus play a significant role in neuromuscular transmission, exhibiting potent contractile effects on the animal's body wall musculature.[2] This guide provides a comprehensive overview of the biochemical properties, physiological functions, and underlying signaling mechanisms of this compound, intended for researchers in neuropeptide biology and professionals in drug discovery and development.
Biochemical and Physiological Properties
This compound is one of at least seven tachykinin-related peptides encoded by a single precursor protein in Urechis unicinctus.[3] This is in contrast to mammalian tachykinin precursors, which typically encode only one or two tachykinin peptides.[3]
Table 1: Amino Acid Sequence and Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH₂ | [2] |
| Source | Ventral nerve cords of Urechis unicinctus | [2] |
| Peptide Family | Tachykinin-Related Peptide (TRP) | [1][3] |
| Known Biological Activity | Contraction of Urechis unicinctus inner circular body-wall muscle; Potentiation of spontaneous rhythmic contractions of the cockroach hindgut. | [2] |
Quantitative Data on Biological Activity
While specific binding affinity data (Ki or IC50) for this compound to its cognate receptor is not yet available in the literature, its functional potency has been characterized in a heterologous biological system. The contractile activity of this compound and other Urechistachykinins on the cockroach hindgut is reported to be potent.[1] Although a precise EC50 value for Uru-TK II is not provided, studies on other invertebrate tachykinin-related peptides acting on the cockroach hindgut can provide an approximate potency.
Table 2: Estimated Functional Potency of this compound
| Assay | Parameter | Estimated Value | Reference (for related peptides) |
| Cockroach Hindgut Contraction | Threshold Concentration | 2.5 x 10⁻¹⁰ M | [4] |
| ED50 | ~10⁻⁹ M | [4] |
Signaling Pathway
This compound exerts its physiological effects by activating a specific G-protein coupled receptor (GPCR) known as the Urechistachykinin receptor (UTKR).[5] Functional expression of UTKR in Xenopus oocytes has demonstrated that it is a receptor for Urechistachykinins I-V and VII.[5] Upon binding of this compound, the UTKR activates a calcium-dependent signal transduction pathway.[5] This is consistent with the known signaling mechanisms of other tachykinin receptors, which typically couple to Gq proteins, leading to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3), and the release of calcium from intracellular stores.[6] The UTKR shows no selective affinity for the different Urechistachykinin peptides, responding to them equivalently.[5]
Caption: Signaling pathway of this compound.
Experimental Protocols
This section provides an overview of the methodologies that would be employed for the isolation, characterization, and functional analysis of this compound.
Peptide Isolation and Purification from Urechis unicinctus Ventral Nerve Cords
-
Tissue Extraction: Ventral nerve cords from Urechis unicinctus are dissected and immediately frozen in liquid nitrogen. The frozen tissue is then homogenized in an acidic extraction solution (e.g., acetone or acidified methanol) to precipitate proteins and extract peptides.
-
Centrifugation and Delipidation: The homogenate is centrifuged at high speed to pellet the precipitated proteins. The supernatant, containing the peptides, is collected and subjected to delipidation with a non-polar solvent like petroleum ether.
-
Chromatographic Separation: The peptide extract is then subjected to a series of chromatographic steps for purification.
-
Ion-Exchange Chromatography: The extract is first passed through an ion-exchange column (e.g., SP-Sephadex) to separate peptides based on their charge.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing tachykinin-like immunoreactivity (as determined by radioimmunoassay) or bioactivity are further purified by multiple rounds of RP-HPLC using different column matrices (e.g., C18, C8) and gradients of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., trifluoroacetic acid).
-
-
Peptide Sequencing: The purified peptide is subjected to Edman degradation for amino acid sequencing. The molecular weight can be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Caption: Workflow for the isolation of this compound.
Cockroach Hindgut Contraction Bioassay
-
Dissection: The hindgut of an adult cockroach (e.g., Periplaneta americana) is dissected and mounted in an organ bath containing an appropriate physiological saline solution, aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Transducer Attachment: One end of the hindgut is fixed, and the other end is attached to an isometric force transducer to record contractions.
-
Equilibration: The preparation is allowed to equilibrate until spontaneous rhythmic contractions stabilize.
-
Peptide Application: Synthetic this compound is added to the organ bath in a cumulative concentration-dependent manner.
-
Data Recording and Analysis: The changes in the frequency and amplitude of contractions are recorded. A dose-response curve is constructed to determine the EC50 value.
Functional Characterization of the Urechistachykinin Receptor (UTKR) in Xenopus Oocytes
-
cRNA Synthesis and Injection: The cDNA encoding the UTKR is subcloned into an appropriate expression vector. Capped cRNA is synthesized in vitro and microinjected into mature Xenopus laevis oocytes.
-
Oocyte Incubation: The injected oocytes are incubated for 2-4 days to allow for receptor expression on the plasma membrane.
-
Two-Electrode Voltage Clamp: An oocyte is placed in a recording chamber and impaled with two microelectrodes for voltage clamping. The membrane potential is held at a potential such as -60 mV.
-
Ligand Application: this compound is applied to the oocyte via the perfusion system.
-
Measurement of Calcium-Activated Chloride Currents: Activation of the Gq-coupled UTKR leads to an increase in intracellular calcium, which in turn activates endogenous calcium-activated chloride channels in the oocyte. The resulting inward chloride current is measured as an indicator of receptor activation.
-
Dose-Response Analysis: A dose-response curve is generated by applying a range of this compound concentrations to determine the EC50 for receptor activation.
References
- 1. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ca2+ oscillations and Ca2+ influx in Xenopus oocytes expressing a novel 5-hydroxytryptamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of multiple urechistachykinin peptides, gene expression, pharmacological activity, and detection using mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. The Xenopus Oocyte: A Single-Cell Model for Studying Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analyses of the effects of Gq protein on the activated states of the muscarinic M3 receptor and the purinergic P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Mechanism of Action of Urechistachykinin II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urechistachykinin II (Uru-TK II) is a neuropeptide belonging to the tachykinin family, originally isolated from the ventral nerve cords of the echiuroid worm, Urechis unicinctus. Like other tachykinins, Uru-TK II plays a role in muscle contraction. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, focusing on its receptor interactions, signaling pathways, and physiological effects. The information is presented to be a valuable resource for researchers in the fields of neuropeptide biology, pharmacology, and drug development.
Introduction
Tachykinins are a diverse family of neuropeptides that share a conserved C-terminal amino acid sequence, -Phe-X-Gly-Leu-Met-NH2. They are involved in a wide array of physiological processes, including smooth muscle contraction, neurotransmission, and inflammation. This compound is an invertebrate tachykinin-related peptide with the amino acid sequence H-Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH2.[1] It has been shown to elicit contractile responses in the body-wall muscle of Urechis unicinctus and the hindgut of the cockroach.[1] Understanding the mechanism of action of Uru-TK II can provide insights into the evolution of tachykinin signaling and may present opportunities for the development of novel therapeutic agents.
Receptor Interaction and Binding
This compound exerts its effects by binding to a specific G protein-coupled receptor (GPCR) known as the Urechistachykinin receptor (UTKR). This receptor was identified and characterized in Urechis unicinctus. Functional studies involving the heterologous expression of UTKR in Xenopus oocytes have demonstrated that it is activated by several members of the urechistachykinin peptide family, including Uru-TK I, II, III, IV, V, and VII. Notably, the receptor is not activated by the mammalian tachykinin, substance P, or by a synthetic Uru-TK analog where the C-terminal Arg-NH2 is replaced by Met-NH2, highlighting the specificity of the ligand-receptor interaction.
Quantitative Data on Receptor Binding and Activation
While the functional interaction between Uru-TK II and its receptor has been established, specific quantitative data on binding affinity (Kd or Ki) and the half-maximal effective concentration (EC50) for Uru-TK II at the UTKR are not extensively documented in the available literature. However, for context, the potencies of various tachykinins at different vertebrate and invertebrate tachykinin receptors have been determined. For example, in a study on a human NK2 receptor transfected cell line, the selective NK2 agonist [β-Ala8]NKA(4-10) exhibited a potent EC50 value of 4.83 x 10-9 M for inducing an intracellular calcium rise.
| Ligand/Agonist | Receptor | Assay | Parameter | Value | Reference |
| [β-Ala8]NKA(4-10) | Human NK2 | Intracellular Ca2+ rise in CHO cells | EC50 | 4.83 nM | |
| This compound | UTKR | Muscle Contraction / Ca2+ Flux | EC50 | Data not available | |
| This compound | UTKR | Radioligand Binding | Kd/Ki | Data not available |
Signaling Pathway
The activation of the Urechistachykinin receptor by Uru-TK II initiates a cascade of intracellular signaling events. Functional analysis in Xenopus oocytes has confirmed that UTKR activation leads to a calcium-dependent signal transduction pathway. This strongly suggests that the UTKR, like other tachykinin receptors, is coupled to the Gq/11 family of G proteins.
Upon ligand binding, the activated Gq/11 protein stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key event that leads to various cellular responses, including muscle contraction.
Caption: Signaling pathway of this compound via the UTKR.
Physiological Effects
The primary physiological effect of this compound that has been characterized is its myotropic (muscle-contracting) activity.
-
Urechis unicinctus Body-Wall Muscle: Uru-TK II induces contraction of the inner circular body-wall muscle of the echiuroid worm.[1] This action is likely crucial for the animal's locomotion and burrowing behavior.
-
Cockroach Hindgut: Uru-TK II has been shown to potentiate spontaneous rhythmic contractions of the cockroach hindgut, demonstrating its cross-species activity on invertebrate muscle tissue.[1]
Experimental Protocols
Receptor Activation Assay in Xenopus Oocytes
This assay is used to functionally characterize the receptor and its coupling to intracellular signaling pathways.
-
Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and defolliculated by collagenase treatment.
-
cRNA Injection: Oocytes are injected with cRNA encoding the Urechistachykinin receptor (UTKR). Control oocytes are injected with water.
-
Incubation: Injected oocytes are incubated for 2-4 days to allow for receptor expression.
-
Calcium Imaging:
-
Oocytes are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Basal fluorescence is recorded using a fluorescence microscope.
-
This compound is applied to the oocytes at various concentrations.
-
Changes in intracellular calcium are monitored by measuring the change in fluorescence intensity.
-
-
Data Analysis: The change in fluorescence is used to determine the concentration-response relationship and calculate the EC50 value.
In Vitro Muscle Contraction Assay
This assay directly measures the physiological response of a muscle tissue to the neuropeptide.
-
Tissue Dissection: The inner circular body-wall muscle from Urechis unicinctus is dissected and mounted in an organ bath containing a physiological saline solution.
-
Equilibration: The muscle preparation is allowed to equilibrate under a constant tension until a stable baseline is achieved.
-
Drug Application: this compound is added to the organ bath in a cumulative or non-cumulative manner at increasing concentrations.
-
Contraction Measurement: The isometric or isotonic contractions of the muscle are recorded using a force-displacement transducer.
-
Data Analysis: The magnitude of the contraction is plotted against the concentration of Uru-TK II to generate a dose-response curve and determine the EC50 and maximum response (Emax).
Caption: General experimental workflow for characterizing Uru-TK II's mechanism of action.
Conclusion
This compound is an invertebrate tachykinin that acts through a specific G protein-coupled receptor, the UTKR. Its mechanism of action involves the activation of a Gq/11-mediated signaling pathway, leading to an increase in intracellular calcium and subsequent muscle contraction. While the qualitative aspects of its function are established, further research is required to determine the precise quantitative pharmacology of Uru-TK II, including its binding affinity and potency at its native receptor. Such studies will provide a more complete understanding of its physiological role and its relationship to the broader family of tachykinin neuropeptides. This knowledge will be invaluable for comparative physiology and may inform the development of novel pharmacological tools and therapeutics.
References
Unlocking the Therapeutic Potential: A Technical Guide to the Antimicrobial and Antibacterial Properties of Urechistachykinin II
For Immediate Release
DAEGU, South Korea – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the antimicrobial and antibacterial properties of Urechistachykinin II (U II), a neuropeptide isolated from the marine invertebrate Urechis unicinctus. This document collates critical data on its mechanism of action, antimicrobial spectrum, and the experimental protocols used to elucidate its therapeutic potential.
Mechanism of Action: A Focus on Membrane Disruption
The antimicrobial activity of this compound is intrinsically linked to its ability to perturb and permeabilize the cell membranes of pathogenic microorganisms. This direct action on the microbial membrane is a hallmark of many antimicrobial peptides (AMPs) and represents a promising strategy to combat antibiotic resistance.
Studies involving analogues of U II have revealed that the hydrophobicity of the peptide is a critical determinant of its antimicrobial efficacy. Specifically, the hydrophobic amino acid residue Phenylalanine at position 6 (Phe-6) has been identified as playing a more crucial role in its membrane-disrupting activity than Glycine at position 8 (Gly-8) or Arginine at position 10 (Arg-10).[2] This was determined through the synthesis of U II analogues where these specific residues were substituted with Alanine. The resulting antimicrobial activity was found to be in the order of Analogue 3 (Arg-10 to Ala) > U II = Analogue 2 (Gly-8 to Ala) > Analogue 1 (Phe-6 to Ala), directly correlating with membrane permeabilization as measured by propidium iodide (PI) influx and fluorescein isothiocyanate dextran (FD) leakage assays.[2]
This membrane-active mechanism is further supported by confocal microscopy studies, which have shown that Urechistachykinins I and II are localized in the cell envelope of treated microbes.[1] Flow cytometry analyses using bis-(1,3-dibutylbarbituric acid) trimethine oxonol have also demonstrated physical changes in the membranes of Candida albicans when exposed to these peptides.[1]
Below is a diagram illustrating the proposed mechanism of action for this compound.
Quantitative Antimicrobial Activity
| Peptide/Analogue | Relative Antimicrobial Activity |
| Analogue 3 (Arg-10 -> Ala) | Highest |
| This compound | High |
| Analogue 2 (Gly-8 -> Ala) | High |
| Analogue 1 (Phe-6 -> Ala) | Lower |
Table 1: Comparative Antimicrobial Activity of this compound and its Analogues.[2]
Experimental Protocols
To facilitate further research and validation of the antimicrobial properties of this compound, detailed methodologies for key experiments are outlined below.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. A standard broth microdilution method is typically employed.
Protocol:
-
Preparation of Microbial Inoculum:
-
Isolate a single colony of the test microorganism from an agar plate.
-
Inoculate the colony into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubate at the optimal temperature (e.g., 37°C for most bacteria, 30°C for fungi) with shaking until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial or fungal suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute further to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).
-
-
Preparation of Peptide Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a buffer).
-
Perform serial two-fold dilutions of the peptide in the appropriate broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate containing the peptide dilutions.
-
Include positive (microorganism in broth without peptide) and negative (broth only) controls.
-
Incubate the plate at the optimal temperature for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the peptide at which no visible growth is observed.
-
Membrane Permeabilization Assays
1. Propidium Iodide (PI) Influx Assay:
Propidium iodide is a fluorescent molecule that cannot penetrate the membrane of live cells. Upon membrane damage, it enters the cell and intercalates with DNA, leading to a significant increase in fluorescence.
Protocol:
-
Preparation of Microbial Suspension:
-
Grow the microbial culture to the mid-logarithmic phase and wash the cells with a suitable buffer (e.g., PBS).
-
Resuspend the cells in the same buffer to a defined optical density.
-
-
Assay Procedure:
-
Add the microbial suspension to the wells of a black 96-well microtiter plate.
-
Add propidium iodide to a final concentration of 10 µg/mL.
-
Add varying concentrations of this compound to the wells.
-
Monitor the increase in fluorescence over time using a fluorescence microplate reader (excitation ~535 nm, emission ~617 nm).
-
2. Fluorescein Isothiocyanate (FITC)-Dextran Leakage Assay:
This assay measures the leakage of larger molecules from the cytoplasm, indicating more significant membrane damage.
Protocol:
-
Loading of Microbial Cells:
-
Incubate the microbial cells with FITC-dextran of a specific molecular weight (e.g., 4 kDa) to allow for its uptake.
-
Wash the cells thoroughly to remove any extracellular FITC-dextran.
-
-
Assay Procedure:
-
Resuspend the FITC-dextran-loaded cells in a buffer.
-
Add varying concentrations of this compound.
-
Incubate for a defined period.
-
Centrifuge the suspension to pellet the cells.
-
Measure the fluorescence of the supernatant, which corresponds to the amount of FITC-dextran that has leaked from the cells.
-
The following diagram illustrates a typical experimental workflow for assessing the antimicrobial activity of this compound.
Future Directions
The findings presented in this guide underscore the potential of this compound as a lead compound for the development of new antimicrobial therapies. Further research is warranted to establish a comprehensive profile of its activity against a wider range of clinically relevant pathogens, including multidrug-resistant strains. Detailed structure-activity relationship studies will be invaluable in optimizing its efficacy and selectivity, paving the way for preclinical and clinical development.
References
Urechistachykinin II and Its Effect on Muscle Contraction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urechistachykinin II (Uru-TK II) is a tachykinin-related neuropeptide identified in the echiuroid worm, Urechis unicinctus. As a member of the extensive tachykinin family, which is characterized by a conserved C-terminal motif, Uru-TK II has been shown to exert myostimulatory effects on invertebrate muscle tissues. This technical guide provides a comprehensive overview of the current knowledge regarding the effects of this compound on muscle contraction, including its physiological actions, the putative signaling pathway, and generalized experimental protocols for its study. The information is intended to serve as a foundational resource for researchers investigating invertebrate neuropeptide signaling and those in the early stages of drug discovery targeting related pathways.
Introduction
Tachykinins are a widespread family of neuropeptides found throughout the animal kingdom, playing crucial roles in a variety of physiological processes, including smooth muscle contraction, neurotransmission, and inflammation. Invertebrate tachykinin-related peptides, while sharing structural homology with their vertebrate counterparts, exhibit distinct structural features and pharmacological profiles. This compound, isolated from the ventral nerve cords of the marine worm Urechis unicinctus, is one such peptide.[1] Its demonstrated bioactivity on muscle tissue makes it a subject of interest for understanding the fundamental mechanisms of neuromuscular control in invertebrates.
This compound: Structure and Function
This compound is a decapeptide with the amino acid sequence H-Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH2.[1] Initial studies have demonstrated its contractile effect on the inner circular body-wall muscle of its native organism, Urechis unicinctus, and its ability to potentiate spontaneous rhythmic contractions of the cockroach hindgut.[1] Subsequent research has identified a precursor protein in Urechis unicinctus that encodes for Uru-TK II along with several other tachykinin-related peptides.
Quantitative Data on Muscle Contraction
A comprehensive review of the available literature did not yield specific quantitative data, such as EC50 values or full dose-response curves, for the contractile effect of this compound on muscle preparations. The primary literature describes a qualitative contractile action.[1] One study noted that the contractile activity of other Urechistachykinin-like peptides on the cockroach hindgut was as potent as that of Uru-TK II, but did not provide specific dose-response parameters.[2]
Table 1: Summary of this compound Bioactivity on Muscle Contraction
| Peptide | Tissue Preparation | Observed Effect | Quantitative Data (e.g., EC50) | Reference |
| This compound | Inner circular body-wall muscle of Urechis unicinctus | Contractile action | Not Reported | [1] |
| This compound | Hindgut of cockroach (Periplaneta) | Potentiation of spontaneous rhythmic contractions | Not Reported | [1] |
| Urechistachykinin-like peptides (III-VII) | Hindgut of cockroach (Periplaneta) | Contractile activity as potent as Uru-TK II | Not Reported | [2] |
Experimental Protocols
Detailed experimental protocols for the bioassays of this compound are not explicitly detailed in the available literature. However, based on standard methodologies for invertebrate smooth muscle pharmacology, a generalized protocol for assessing the effect of Uru-TK II on the Urechis unicinctus body wall muscle is provided below.
Preparation of Urechis unicinctus Inner Circular Body-Wall Muscle
-
Animal Dissection: An adult Urechis unicinctus is dissected to expose the body wall.
-
Muscle Strip Isolation: A strip of the inner circular body-wall muscle is carefully isolated.
-
Mounting in Organ Bath: The muscle strip is mounted in an organ bath containing an appropriate physiological saline solution for marine invertebrates, maintained at a constant temperature and continuously aerated.
-
Transducer Attachment: One end of the muscle strip is attached to a fixed point, and the other end is connected to an isometric force transducer to record changes in muscle tension.
-
Equilibration: The muscle preparation is allowed to equilibrate in the organ bath under a slight resting tension until a stable baseline is achieved.
Muscle Contraction Assay
-
Peptide Application: A stock solution of synthetic this compound is prepared in the physiological saline.
-
Cumulative Dosing: The peptide is added to the organ bath in a cumulative manner, with each subsequent dose added after the response to the previous dose has reached a plateau.
-
Data Recording: Changes in isometric tension are recorded continuously throughout the experiment.
-
Data Analysis: The contractile responses are measured as the increase in tension above the baseline. A dose-response curve can be constructed by plotting the magnitude of the contraction against the logarithm of the peptide concentration. From this curve, parameters such as the EC50 (the concentration of peptide that produces 50% of the maximal response) can be calculated.
Signaling Pathway of this compound in Muscle Contraction
While the precise signaling cascade for this compound in Urechis unicinctus muscle has not been fully elucidated, evidence points towards a pathway typical for tachykinin receptors. A putative G-protein coupled receptor for Urechistachykinins (UTKR) has been identified in Urechis unicinctus. Functional expression of this receptor in Xenopus oocytes has shown that it is activated by Urechistachykinins and couples to a calcium-dependent signal transduction pathway. This strongly suggests that Uru-TK II mediates its effects through a Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of intracellular calcium stores. The resulting increase in cytosolic calcium concentration is a key event in initiating the cascade of protein interactions that lead to muscle contraction.
Diagram of the Proposed Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced muscle contraction.
Experimental Workflow
The logical flow for investigating the effects of this compound on muscle contraction would typically follow the steps outlined in the diagram below.
Caption: A typical experimental workflow for studying Uru-TK II's effect on muscle.
Conclusion and Future Directions
This compound is a bioactive neuropeptide with a clear myostimulatory role in the invertebrate Urechis unicinctus. While its general function and putative signaling pathway through a Gq-coupled receptor are beginning to be understood, there is a notable lack of detailed pharmacological characterization. Future research should focus on obtaining quantitative dose-response data to determine the potency and efficacy of Uru-TK II on its native receptor. Furthermore, detailed investigation into the downstream signaling components in Urechis unicinctus muscle cells will be crucial for a complete understanding of its mechanism of action. Such studies will not only advance our knowledge of invertebrate neurobiology but may also provide insights for the development of novel pharmacological tools.
References
- 1. Two novel tachykinin-related neuropeptides in the echiuroid worm, Urechis unicinctus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of tachykinin receptors controlling acetylcholine release from rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Urechistachykinin Family of Neuropeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Urechistachykinin (Uru-TK) family represents a group of tachykinin-related neuropeptides isolated from the ventral nerve cords of the echiuroid worm, Urechis unicinctus.[1] These peptides are of significant interest to researchers in neuroscience and pharmacology due to their structural homology with vertebrate and insect tachykinins, which are known to play crucial roles in a variety of physiological processes.[1] This technical guide provides a comprehensive overview of the Uru-TK family, including their structure, receptor, signaling pathway, physiological functions, and the experimental methodologies used for their characterization.
The Urechistachykinin Peptide Family
The Uru-TK neuropeptide family consists of at least seven structurally related peptides, designated Uru-TK I through VII.[2][3] Unlike their mammalian counterparts, which typically arise from precursors encoding only one or two tachykinins, the Uru-TK precursor polypeptide in Urechis unicinctus gives rise to all seven identified peptides. The primary structures of these peptides have been determined, revealing a conserved C-terminal motif characteristic of tachykinin-related peptides in invertebrates.
Quantitative Data: Amino Acid Sequences and Molecular Weights
The amino acid sequences and calculated molecular weights of the identified Urechistachykinin peptides are summarized in the table below. This information is fundamental for the synthesis of these peptides for research purposes and for structure-activity relationship studies.
| Peptide | Amino Acid Sequence | Molecular Weight (Da) |
| Uru-TK I | H-Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg-NH2 | 1146.3 |
| Uru-TK II | H-Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH2 | 984.1 |
| Uru-TK III | H-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH2 | 841.0 |
| Uru-TK IV | H-Ala-Pro-Ser-Gly-Phe-Ser-Gly-Val-Arg-NH2 | 906.0 |
| Uru-TK V | H-Gly-Phe-Ser-Gly-Val-Arg-NH2 | 623.7 |
| Uru-TK VI | H-Ala-Pro-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH2 | 1055.2 |
| Uru-TK VII | H-Ala-Pro-Ser-Gly-Phe-Ser-Gly-Val-Arg-NH2 | 906.0 |
The Urechistachykinin Receptor (UTKR)
The biological effects of the Urechistachykinin peptides are mediated by a specific G-protein coupled receptor (GPCR), designated as the Urechistachykinin receptor (UTKR). This receptor has been identified and cloned from Urechis unicinctus. Structurally, the UTKR possesses the characteristic seven transmembrane domains typical of GPCRs. Functional studies have demonstrated that the UTKR is activated by Uru-TKs, leading to intracellular signaling.
Signaling Pathway
Activation of the UTKR by Urechistachykinin peptides initiates a well-characterized intracellular signaling cascade. This pathway is consistent with that of other tachykinin-related peptide receptors found in invertebrates, which primarily involves the Gq alpha subunit of the heterotrimeric G-protein.[4][5][6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a variety of cellular responses.
Physiological Functions
The primary physiological role of the Urechistachykinin neuropeptides identified to date is the regulation of muscle contraction. Specifically, Uru-TK I and Uru-TK II have been shown to elicit a contractile response in the inner circular body-wall muscle of Urechis unicinctus.[1] Furthermore, these peptides potentiate spontaneous rhythmic contractions of the cockroach hindgut, indicating a conserved myotropic activity across different invertebrate species.[1] The localization of Uru-TK mRNA in the nerve tissue suggests a role as a neurotransmitter or neuromodulator in the nervous system of Urechis unicinctus.[2][3]
Experimental Protocols
The following sections outline representative methodologies for the study of the Urechistachykinin family of neuropeptides. It is important to note that while these protocols are based on the techniques mentioned in the primary literature, specific, detailed parameters for Urechistachykinin research are not always available. Therefore, these should be considered as foundational methods that may require optimization.
Conceptual Experimental Workflow
Peptide Isolation and Purification
This protocol describes a general approach for the isolation of neuropeptides from nervous tissue, adapted for the Urechistachykinin family.
-
Tissue Homogenization: Ventral nerve cords from Urechis unicinctus are dissected and immediately frozen in liquid nitrogen. The frozen tissue is then homogenized in an acidic extraction solution (e.g., 2 M acetic acid) to prevent enzymatic degradation.
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 30 minutes at 4°C) to pellet cellular debris. The supernatant, containing the peptides, is collected.
-
Solid-Phase Extraction (SPE): The supernatant is passed through a C18 SPE cartridge to desalt and concentrate the peptide fraction. Peptides are eluted with an organic solvent, such as acetonitrile, containing a small amount of trifluoroacetic acid (TFA).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The concentrated peptide extract is subjected to multiple rounds of RP-HPLC for purification.
-
Initial Separation: A wide gradient of acetonitrile in water (both containing 0.1% TFA) is used on a C18 column to separate the complex mixture into fractions.
-
Further Purification: Fractions showing biological activity (assessed by a muscle contraction assay) are further purified using shallower acetonitrile gradients and/or different column chemistries to isolate individual peptides.
-
-
Purity Analysis: The purity of the final peptide fractions is assessed by analytical RP-HPLC and mass spectrometry.
cDNA Cloning of the Urechistachykinin Precursor and Receptor
This protocol provides a representative method for cloning the cDNA encoding the Uru-TK precursor and the UTKR.
-
RNA Extraction: Total RNA is extracted from the ventral nerve cords of Urechis unicinctus using a standard method such as TRIzol reagent or a commercial kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and an oligo(dT) primer.
-
Polymerase Chain Reaction (PCR):
-
Degenerate Primers: Based on the amino acid sequences of the purified Uru-TK peptides, degenerate PCR primers are designed to amplify a fragment of the precursor cDNA.
-
RACE (Rapid Amplification of cDNA Ends): 5' and 3' RACE are performed to obtain the full-length cDNA sequence of the precursor and the receptor.
-
-
Cloning and Sequencing: The amplified PCR products are ligated into a suitable cloning vector (e.g., pGEM-T Easy Vector) and transformed into competent E. coli cells. Plasmid DNA from positive clones is isolated and sequenced to determine the full-length cDNA sequence.
Functional Characterization of the Urechistachykinin Receptor in Xenopus Oocytes
This protocol outlines the expression of the UTKR in Xenopus laevis oocytes and its functional characterization using two-electrode voltage-clamp electrophysiology.
-
cRNA Synthesis: The full-length coding sequence of the UTKR is subcloned into an expression vector containing 5' and 3' untranslated regions of a highly expressed gene (e.g., from Xenopus β-globin). Capped cRNA is synthesized in vitro using an appropriate RNA polymerase.
-
Oocyte Preparation and Injection: Oocytes are surgically removed from a female Xenopus laevis and defolliculated. Stage V-VI oocytes are selected and injected with the UTKR cRNA. Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
Two-Electrode Voltage-Clamp Electrophysiology:
-
An injected oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.
-
The oocyte is voltage-clamped at a holding potential of -60 mV.
-
Synthetic Urechistachykinin peptides are applied to the oocyte via the perfusion system.
-
Activation of the UTKR by Uru-TKs will lead to the opening of endogenous calcium-activated chloride channels, resulting in an inward current that can be measured.
-
Dose-response curves can be generated by applying a range of peptide concentrations to determine the EC50 values.
-
This in-depth guide provides a solid foundation for researchers and professionals interested in the Urechistachykinin family of neuropeptides. While much has been discovered, further research is needed to fully elucidate the physiological roles of these peptides and to explore their potential as targets for novel drug development.
References
- 1. Two novel tachykinin-related neuropeptides in the echiuroid worm, Urechis unicinctus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of multiple urechistachykinin peptides, gene expression, pharmacological activity, and detection using mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bioone.org [bioone.org]
- 5. researchgate.net [researchgate.net]
- 6. Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic - PMC [pmc.ncbi.nlm.nih.gov]
Urechistachykinin II Receptor: A Technical Guide to Binding Characteristics and Functional Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Urechistachykinin II (Uru-TK II) receptor (UTKR) is a G-protein coupled receptor (GPCR) identified in the echiuroid worm, Urechis unicinctus. As a member of the tachykinin receptor family, it is activated by endogenous tachykinin-related peptides, the urechistachykinins (Uru-TKs). The activation of UTKR is known to initiate a calcium-dependent signal transduction pathway.[1] This technical guide provides a comprehensive overview of the available binding characteristics of the this compound receptor, outlines detailed experimental protocols for its study, and visualizes the key pathways and workflows. While quantitative binding affinity data for Uru-TK II and other ligands at the UTKR are not extensively available in published literature, this guide synthesizes the existing knowledge and provides robust, generalized protocols for researchers to investigate these properties.
Ligand Binding Characteristics
The Urechistachykinin receptor (UTKR) responds to a range of endogenous urechistachykinins. Functional analyses have demonstrated that the receptor does not exhibit selective affinity for the different Uru-TKs identified (Uru-TK I-V and VII), responding to them equivalently.[1] In contrast, the mammalian tachykinin, substance P, and Uru-TK analogs with a C-terminal Met-NH2 instead of Arg-NH2 do not activate the receptor.[1] Synthetic Uru-TK-like peptide analogs with a Met-NH2 terminus have been shown to have the potential to bind to mammalian tachykinin receptors, highlighting the significance of the C-terminal residue in receptor specificity.[2]
Due to the limited availability of specific quantitative binding data (Kd, Ki, Bmax) for the this compound receptor in the current body of scientific literature, a detailed quantitative comparison table cannot be provided at this time. The following table summarizes the qualitative binding and activation characteristics of UTKR based on functional assays.
| Ligand | Receptor Interaction | Notes |
| Urechistachykinin I-V, VII | Agonist | All tested Uru-TKs activate the receptor equivalently.[1] |
| This compound | Agonist | Endogenous ligand. |
| Substance P | No significant interaction | Does not activate the UTKR.[1] |
| Uru-TK analog (C-terminal Met-NH2) | No significant interaction | Does not activate the UTKR.[1] |
Signaling Pathway
The this compound receptor is a G-protein coupled receptor that, upon ligand binding, activates a calcium-dependent signaling cascade.[1] This is characteristic of tachykinin receptors, which typically couple to Gq/11 proteins.[3] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.
Experimental Protocols
Radioligand Binding Assay for UTKR (Proposed)
This protocol is a generalized procedure for determining the binding affinity of ligands to the this compound receptor, based on standard methodologies for invertebrate tachykinin receptors.[3][4][5]
1. Membrane Preparation:
-
Dissect nerve tissue from Urechis unicinctus on ice.
-
Homogenize the tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
2. Radioligand Binding Assay:
-
Saturation Assay (to determine Kd and Bmax):
-
In a series of tubes, incubate a fixed amount of membrane preparation with increasing concentrations of a suitable radiolabeled ligand (e.g., 125I-labeled this compound).
-
For each concentration, prepare a parallel set of tubes containing an excess of a non-labeled competitor ligand to determine non-specific binding.
-
Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine Kd and Bmax.
-
-
Competition Assay (to determine Ki):
-
Incubate a fixed amount of membrane preparation with a fixed concentration of the radiolabeled ligand (typically at or below its Kd) and increasing concentrations of the unlabeled test compound.
-
Follow the incubation, filtration, and counting steps as described for the saturation assay.
-
Analyze the data to determine the IC50 value of the test compound, and then calculate the Ki value using the Cheng-Prusoff equation.
-
Functional Characterization in Xenopus Oocytes
This protocol describes the functional expression and characterization of the this compound receptor in Xenopus laevis oocytes, a method that has been successfully used to study this receptor.[1][6][7]
1. Oocyte Preparation:
-
Harvest oocytes from a mature female Xenopus laevis.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Manually select healthy, stage V-VI oocytes.
-
Maintain the oocytes in a suitable incubation medium (e.g., modified Barth's solution).
2. cRNA Preparation and Injection:
-
Linearize the plasmid DNA containing the UTKR coding sequence.
-
Synthesize capped cRNA in vitro using a suitable RNA polymerase (e.g., T7 or SP6).
-
Purify and quantify the cRNA.
-
Inject a defined amount of UTKR cRNA (e.g., 10-50 ng) into the cytoplasm of the prepared oocytes.
-
Inject a separate group of oocytes with water to serve as a control.
-
Incubate the injected oocytes for 2-5 days to allow for receptor expression.
3. Electrophysiological Recording:
-
Use a two-electrode voltage-clamp setup to measure whole-cell currents.
-
Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
Perfuse the oocytes with a standard frog Ringer's solution.
-
Apply this compound and other test ligands at various concentrations to the perfusion solution.
-
Record the resulting inward currents, which are indicative of calcium-activated chloride channel activation secondary to the increase in intracellular calcium.
-
Construct dose-response curves to determine the EC50 for each agonist.
Conclusion
The this compound receptor represents an important invertebrate member of the tachykinin receptor family. While our understanding of its specific ligand binding affinities is still developing, the available functional data clearly indicate its role in calcium-mediated signaling. The experimental protocols detailed in this guide provide a solid foundation for researchers to further investigate the pharmacology of this receptor, which will be crucial for understanding its physiological roles and for the potential development of novel therapeutic agents targeting tachykinin signaling pathways. The continued application of both radioligand binding and functional expression studies will be essential in fully elucidating the binding characteristics of the this compound receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of multiple urechistachykinin peptides, gene expression, pharmacological activity, and detection using mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tachykinin receptors: a radioligand binding perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of Xenopus laevis oocytes for the functional characterization of heterologously expressed membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]
Methodological & Application
Protocol for Solid-Phase Synthesis of Urechistachykinin II
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solid-phase synthesis of Urechistachykinin II (U-II), a tachykinin-related neuropeptide. The methodology is based on the well-established 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. This protocol outlines the step-by-step procedure from resin preparation to final peptide cleavage and purification. Additionally, representative data on synthesis yield and purity are presented, along with a diagram of the U-II signaling pathway. This guide is intended for researchers in peptide chemistry, pharmacology, and drug development.
Introduction
This compound (U-II) is a decapeptide with the amino acid sequence Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH2[1]. It was first isolated from the echiuroid worm Urechis unicinctus and has been shown to be a member of the tachykinin peptide family[1]. Tachykinins are known to be involved in a variety of physiological processes, and their receptors are G-protein coupled receptors (GPCRs)[2]. The synthesis of U-II is crucial for studying its structure-activity relationship, receptor binding, and potential therapeutic applications. Solid-phase peptide synthesis (SPPS) offers an efficient method for obtaining this peptide in high purity[3].
Quantitative Data Summary
The following table summarizes representative quantitative data for the solid-phase synthesis of this compound. The actual yields and purity may vary depending on the specific synthesis conditions and equipment used.
| Parameter | Value | Method of Determination |
| Crude Peptide Yield | 60 - 80% | Gravimetric analysis |
| Final Peptide Yield (after purification) | 35 - 50% | Gravimetric analysis |
| Purity (Crude) | >70% | RP-HPLC (at 220 nm) |
| Purity (Purified) | >95% | RP-HPLC (at 220 nm) |
| Molecular Weight (Expected) | 995.18 g/mol | - |
| Molecular Weight (Observed) | 995.2 ± 0.5 g/mol | Mass Spectrometry (ESI-MS) |
Experimental Protocols
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin (0.5 - 0.8 mmol/g loading)
-
Fmoc-protected amino acids: Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Met-OH, Fmoc-Phe-OH, Fmoc-Arg(Pbf)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Washing solvent: DMF, DCM
-
Cleavage cocktail: 94% TFA (Trifluoroacetic acid), 2.5% Water, 2.5% EDT (1,2-Ethanedithiol), 1% TIS (Triisopropylsilane)
-
Precipitation solvent: Cold diethyl ether
-
Purification solvents: Acetonitrile (ACN) and water with 0.1% TFA
Equipment
-
Automated or manual peptide synthesizer
-
Reaction vessel
-
Shaker/vortexer
-
Lyophilizer
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Synthesis Workflow Diagram
Caption: Workflow for the solid-phase synthesis of this compound.
Step-by-Step Protocol
-
Resin Preparation:
-
Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the reaction vessel.
-
-
First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):
-
Deprotect the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
In a separate vial, pre-activate Fmoc-Arg(Pbf)-OH (3 eq) with HBTU/HOBt (3 eq) and DIPEA (6 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF.
-
-
Chain Elongation (Ala, Gly, Phe, Phe, Gly, Met, Ala, Ala):
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Met-OH, Fmoc-Ala-OH, and Fmoc-Ala-OH.
-
A ninhydrin test can be performed after each coupling step to ensure completion of the reaction.
-
-
Final Deprotection and Washing:
-
After the final amino acid coupling, perform a final Fmoc deprotection using 20% piperidine in DMF.
-
Wash the peptide-resin extensively with DMF, followed by DCM, and then methanol.
-
Dry the peptide-resin under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried peptide-resin with the cleavage cocktail (94% TFA, 2.5% Water, 2.5% EDT, 1% TIS) for 2-3 hours at room temperature. The use of EDT and TIS as scavengers helps to prevent the oxidation of the methionine residue and to scavenge other reactive species[4][5].
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a minimal amount of a water/acetonitrile mixture and purify by preparative RP-HPLC using a suitable gradient.
-
Collect the fractions containing the pure peptide and lyophilize to obtain a white powder.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical RP-HPLC and mass spectrometry.
-
This compound Signaling Pathway
This compound is a tachykinin-related peptide and is expected to exert its biological effects through a tachykinin-like receptor, which is a G-protein coupled receptor (GPCR)[6][7]. The binding of U-II to its receptor likely initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is a common signaling mechanism for tachykinin receptors[8].
Caption: Proposed signaling pathway for this compound.
Conclusion
The protocol described herein provides a comprehensive guide for the successful solid-phase synthesis of this compound. By utilizing Fmoc chemistry and appropriate cleavage and purification strategies, U-II can be obtained in high purity and yield, facilitating further biological and pharmacological investigations. The outlined signaling pathway provides a framework for understanding the molecular mechanisms underlying the actions of this invertebrate tachykinin.
References
- 1. Two novel tachykinin-related neuropeptides in the echiuroid worm, Urechis unicinctus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tachykinins and tachykinin receptors: structure and activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. peptide.com [peptide.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of multiple urechistachykinin peptides, gene expression, pharmacological activity, and detection using mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: HPLC Purification of Synthetic Urechistachykinin II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urechistachykinin II is a tachykinin-related neuropeptide originally isolated from the echiuroid worm, Urechis unicinctus. Its sequence is H-Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH2.[1] As a member of the tachykinin family, it is of interest for research into neuropeptide function and potential therapeutic applications. Following solid-phase peptide synthesis (SPPS), the crude synthetic peptide contains various impurities, including deletion sequences, truncated peptides, and by-products from protecting groups.[2][3] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides to the high degree of purity required for biological assays and clinical studies.[2][3]
This application note provides a detailed protocol for the purification of synthetic this compound using preparative RP-HPLC. The method is scalable and can be adapted for various quantities of crude peptide.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Amino Acid Sequence | Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH₂ |
| Molecular Formula | C₄₉H₆₇N₁₃O₁₀S |
| Monoisotopic Mass | 1053.4855 g/mol |
| Average Mass | 1054.22 g/mol |
| Theoretical pI | 10.22 |
| Grand Average of Hydropathicity (GRAVY) | -0.160 |
Note: Physicochemical properties were calculated based on the amino acid sequence.
Table 2: HPLC Method Parameters for this compound Purification
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm | C18, 10 µm, 100 Å, 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | 0.1% TFA in Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Detection Wavelength | 220 nm | 220 nm |
| Column Temperature | 25°C | 25°C |
| Injection Volume | 20 µL (of 1 mg/mL solution) | 1-5 mL (of 10-20 mg/mL solution) |
| Gradient | 10-40% B over 30 min | 15-35% B over 40 min |
Table 3: Illustrative Purification Results
| Stage | Sample | Purity (%) | Recovery (%) |
| Initial | Crude Synthetic Peptide | ~65% | 100% |
| After HPLC | Pooled Fractions | >98% | ~75% |
Note: Purity and recovery values are typical and may vary depending on the efficiency of the synthesis and the precise HPLC conditions.
Experimental Protocols
Materials and Equipment
-
Crude synthetic this compound (lyophilized powder)
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
HPLC system with a preparative pump, autosampler/manual injector, UV detector, and fraction collector
-
Analytical and preparative C18 reversed-phase columns (specifications in Table 2)
-
Lyophilizer (freeze-dryer)
-
Vortex mixer
-
Sonicator
-
pH meter
-
Analytical balance
-
Syringe filters (0.22 µm)
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): To 999 mL of HPLC grade water, add 1 mL of TFA. Mix thoroughly.
-
Mobile Phase B (Organic): To 999 mL of HPLC grade acetonitrile, add 1 mL of TFA. Mix thoroughly.
-
Degas both mobile phases by sonication for 15-20 minutes or by vacuum filtration.
Sample Preparation
-
Dissolve the crude this compound powder in Mobile Phase A to a concentration of 10-20 mg/mL for preparative runs.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
Analytical HPLC Method Development
Before proceeding to preparative purification, it is crucial to develop an optimized separation method at an analytical scale.[3][4]
-
Equilibrate the analytical C18 column with 90% Mobile Phase A and 10% Mobile Phase B at a flow rate of 1.0 mL/min for at least 15 minutes.
-
Inject 20 µL of a 1 mg/mL solution of the crude peptide.
-
Run a scouting gradient of 5-95% B over 40 minutes to determine the approximate elution time of this compound.
-
Based on the scouting run, optimize the gradient to achieve the best resolution between the target peptide and impurities. A shallower gradient around the elution point of the target peptide will improve separation.[5] For this compound, a gradient of 10-40% B over 30 minutes is a good starting point for optimization.
Preparative HPLC Purification
-
Equilibrate the preparative C18 column with the starting conditions of the optimized gradient (e.g., 85% Mobile Phase A, 15% Mobile Phase B) at a flow rate of 20.0 mL/min until a stable baseline is achieved.
-
Load the filtered crude peptide solution onto the column. The injection volume will depend on the concentration of the sample and the capacity of the column.
-
Initiate the preparative gradient (e.g., 15-35% B over 40 minutes).
-
Monitor the chromatogram at 220 nm and collect fractions corresponding to the main peak of this compound.
-
After the main peak has eluted, wash the column with a high percentage of Mobile Phase B (e.g., 95%) for 10-15 minutes to remove any remaining hydrophobic impurities.
-
Re-equilibrate the column to the starting conditions before the next injection.
Post-Purification Processing
-
Analyze the collected fractions using analytical HPLC to confirm the purity of each fraction.
-
Pool the fractions that meet the desired purity level (e.g., >98%).
-
Freeze the pooled fractions at -80°C.
-
Lyophilize the frozen fractions to obtain the purified this compound as a white, fluffy powder.
-
Store the purified peptide at -20°C or -80°C to prevent degradation.
Visualizations
Caption: Workflow for the HPLC purification of synthetic this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the successful purification of synthetic this compound using reversed-phase HPLC. By following the outlined steps for method development, preparative separation, and post-purification processing, researchers can obtain a highly pure peptide suitable for a wide range of scientific applications. The provided parameters in the tables serve as a robust starting point and can be further optimized to suit specific laboratory conditions and equipment.
References
Application Notes and Protocols for Cockroach Hindgut Contraction Assay with Urechistachykinin II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tachykinin-related peptides (TRPs) are a major family of neuropeptides in invertebrates that play crucial roles in various physiological processes, including the modulation of visceral muscle contractions.[1][2] These peptides are characterized by a conserved C-terminal sequence, -FXGXRamide, which is essential for their biological activity on insect hindgut muscle.[3][4] Urechistachykinin II (Uru-TK II), a tachykinin-related peptide originally identified in an echiuroid worm, has been shown to elicit potent contractile responses in the cockroach hindgut, making it a valuable tool for studying tachykinin receptor pharmacology and physiology in insects.[4]
The cockroach hindgut serves as a robust and sensitive bioassay for identifying and characterizing myotropic neuropeptides like Uru-TK II.[5] The assay measures the increase in tone and frequency of spontaneous muscle contractions upon peptide application. This document provides a detailed protocol for conducting a cockroach hindgut contraction assay using Uru-TK II, outlines the underlying signaling pathway, and presents a framework for data analysis.
Principle of the Assay
The assay is based on the principle that Uru-TK II binds to and activates specific G-protein coupled receptors (GPCRs) on the cockroach hindgut muscle cells.[3][6] This activation initiates an intracellular signaling cascade, primarily through the phospholipase C (PLC) pathway, leading to the production of inositol triphosphate (IP3).[3][6] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, increasing cytosolic Ca²⁺ concentration and causing muscle contraction. The magnitude and frequency of these contractions are recorded using an isometric force transducer, providing a quantitative measure of the peptide's activity. The C-terminal Arginine-amide residue is critical for this contractile activity on the hindgut.[4]
Signaling Pathway of this compound
The binding of Uru-TK II to its receptor on the hindgut muscle membrane initiates a well-defined signaling cascade.
Caption: Uru-TK II signaling via the Gq/PLC pathway.
Experimental Workflow
The overall experimental process can be broken down into several key stages, from animal preparation to final data analysis.
Caption: Workflow for the cockroach hindgut contraction assay.
Materials and Reagents
-
Biological Material: Adult cockroaches (e.g., Periplaneta americana or Leucophaea maderae).
-
Peptide: Synthetic this compound (Uru-TK II), lyophilized.
-
Chemicals:
-
NaCl, KCl, CaCl₂, MgCl₂, NaHCO₃, NaH₂PO₄, Glucose (for physiological saline).
-
-
Equipment:
-
Dissecting microscope, scissors, and fine forceps.
-
Sylgard-lined petri dish.
-
Organ bath (1-5 mL volume) with aeration (95% O₂ / 5% CO₂).
-
Isometric force transducer.
-
Amplifier and data acquisition system (e.g., PowerLab, ADInstruments).
-
Micropipettes.
-
Analytical balance.
-
Detailed Experimental Protocol
1. Preparation of Solutions
-
Cockroach Physiological Saline: Prepare a stock solution based on established formulations. A typical composition is (in mM): 150 NaCl, 3 KCl, 4 CaCl₂, 2 MgCl₂, 5 NaHCO₃, 5 NaH₂PO₄, 90 Glucose. Adjust pH to 7.2.
-
Uru-TK II Stock Solution: Dissolve lyophilized Uru-TK II in distilled water to a high concentration (e.g., 1 mM). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. On the day of the experiment, prepare serial dilutions in physiological saline to the desired working concentrations.
2. Dissection and Tissue Preparation
-
Anesthetize an adult cockroach on ice or with CO₂.
-
Pin the cockroach, dorsal side up, in a dissecting dish filled with cold physiological saline.
-
Make a dorsal midline incision along the abdomen and thorax. Pin the cuticle flaps aside to expose the internal organs.
-
Carefully remove the fat body and overlying tissues to reveal the digestive tract.
-
Identify the hindgut, a muscular tube extending from the midgut to the rectum.[7]
-
Excise the entire hindgut and transfer it to a fresh dish of cold saline.
-
Gently flush the lumen of the hindgut with saline using a fine-tipped pipette to remove its contents.
3. Mounting the Preparation
-
Tie one end of the hindgut to a fixed hook at the bottom of the organ bath using a fine silk or nylon thread.
-
Tie the other end to the lever of the isometric force transducer.
-
Fill the organ bath with physiological saline (e.g., 5 mL) and start aeration. Maintain the temperature at 28-30°C.
-
Apply a slight initial tension (e.g., 0.2-0.5 g) to the tissue and allow it to equilibrate for at least 60 minutes, or until spontaneous contractions become regular and stable. During this time, replace the saline in the bath every 15-20 minutes.
4. Peptide Application and Recording
-
Start recording the baseline contractile activity.
-
Add Uru-TK II to the organ bath in a cumulative manner. Start with a low concentration (e.g., 10⁻¹¹ M) and increase in logarithmic steps (e.g., 10⁻¹⁰ M, 10⁻⁹ M, etc.) after the response to the previous concentration has stabilized (typically 3-5 minutes).
-
Alternatively, for single-dose experiments, apply a single concentration of the peptide, record the response, and then wash the tissue thoroughly (3-4 changes of saline) until it returns to baseline before applying the next dose.
-
Record the contractile response for each concentration until a maximal response is achieved and subsequent higher concentrations produce no further increase in contraction.
Data Presentation and Analysis
The primary data consists of the change in force (tension) over time. Quantify the response by measuring the increase in the amplitude of contractions or the integral of the response over a set time period.
-
Normalization: Express the response at each peptide concentration as a percentage of the maximal response observed.
-
Dose-Response Curve: Plot the normalized response (%) against the logarithm of the molar concentration of Uru-TK II.
-
EC₅₀ Calculation: Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis (e.g., in GraphPad Prism or similar software) to determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).
Table 1: Representative Quantitative Data for Tachykinin-Related Peptides on Cockroach Hindgut
| Peptide | Threshold Concentration (M) | EC₅₀ Value (M) | Source(s) |
| LemTRP Isoforms | 2.5 x 10⁻¹⁰ | ~1.0 x 10⁻⁹ | [5] (Leucophaea maderae hindgut) |
| Uru-TK II (Expected) | 10⁻¹⁰ - 10⁻⁹ | 10⁻⁹ - 10⁻⁸ | Expected range based on related peptide activity and structural features |
| LemTRPs & LomTK I | - | 5.0 x 10⁻⁹ | [8] (Periplaneta americana foregut) |
Note: The expected values for Uru-TK II are hypothetical, based on the potent activity of related peptides. Researchers should determine these values empirically.
Troubleshooting
-
No Spontaneous Contractions: Ensure the physiological saline is correctly prepared, aerated, and at the correct temperature. Check that the hindgut was not overstretched during mounting.
-
Weak or No Response to Peptide: Verify the integrity and concentration of the Uru-TK II stock solution. Ensure the peptide was not degraded. Check for receptor desensitization due to prolonged exposure.
-
High Baseline Noise: Ensure the setup is free from vibrations. Check the electrical grounding of the equipment. Ensure the aeration is gentle and not causing excessive movement of the tissue.
References
- 1. Tachykinin-like peptides and their receptors. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tachykinin-related peptides modulate immune-gene expression in the mealworm beetle Tenebrio molitor L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tachykinin-related peptides in invertebrates: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The importance of C-terminal residues of vertebrate and invertebrate tachykinins for their contractile activities in gut tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation of five tachykinin-related peptides from the midgut of the cockroach Leucophaea maderae: existence of N-terminally extended isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioone.org [bioone.org]
- 7. mdpi.com [mdpi.com]
- 8. Species-specific action and distribution of tachykinin-related peptides in the foregut of the cockroaches Leucophaea maderae and Periplaneta americana - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Urechistachykinin II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urechistachykinin II is a neuropeptide derived from the marine worm Urechis unicinctus.[1] Belonging to the tachykinin family of peptides, it has demonstrated notable antimicrobial properties.[1] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its antimicrobial efficacy. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] Understanding the MIC is a fundamental step in the evaluation of new antimicrobial candidates.
Mechanism of Action
This compound exerts its antimicrobial effect primarily through the disruption of the microbial cell membrane.[1] This mechanism is characteristic of many cationic antimicrobial peptides. The peptide's positively charged residues are attracted to the negatively charged components of the microbial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial electrostatic interaction is followed by the insertion of the peptide into the lipid bilayer, leading to increased membrane permeability and the formation of pores. This disruption of the membrane integrity results in the leakage of essential intracellular components and ultimately leads to cell death. Studies have shown that the antimicrobial activity of this compound correlates with an influx of propidium iodide and leakage of fluorescein isothiocyanate dextran, providing evidence for its membrane-disrupting properties.[1]
Data Presentation
| Microorganism | Strain | MIC (µM) |
| Escherichia coli | (Not Specified) | 45[3][4] |
| Pseudomonas aeruginosa | (Not Specified) | 45[3][4] |
| Staphylococcus aureus | (Not Specified) | >128 |
| Candida albicans | (Not Specified) | Not Available |
Note: The MIC values presented are for the tachykinin-related peptide TRP2-TINF and are intended to be representative. Actual MIC values for this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol for Minimum Inhibitory Concentration (MIC) Assay of this compound
This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of antimicrobial agents, with modifications suitable for cationic peptides.
Materials:
-
This compound (lyophilized powder)
-
Sterile, deionized water
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853)
-
Fungal strain (e.g., Candida albicans ATCC 10231)
-
Sterile 96-well, round-bottom polypropylene microtiter plates
-
Sterile polypropylene tubes
-
Micropipettes and sterile tips
-
Incubator (37°C)
-
Plate reader (optional, for spectrophotometric reading at 600 nm)
-
0.5 McFarland turbidity standard
Procedure:
1. Preparation of this compound Stock Solution: a. Aseptically prepare a stock solution of this compound by dissolving the lyophilized powder in sterile deionized water to a concentration of 1 mg/mL. b. Further dilute the stock solution in MHB to achieve a starting concentration for serial dilutions (e.g., 256 µg/mL).
2. Preparation of Microbial Inoculum: a. From a fresh agar plate (18-24 hours old), pick 3-5 well-isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or MHB. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. d. Dilute the adjusted microbial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Broth Microdilution Assay: a. Add 100 µL of MHB to all wells of a 96-well polypropylene microtiter plate. b. Add 100 µL of the this compound working solution (e.g., 256 µg/mL) to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL). d. The eleventh well will serve as a positive control (microorganism growth without peptide), and the twelfth well will serve as a negative control (broth sterility). e. Add 100 µL of the prepared microbial inoculum to each well from 1 to 11. Do not add inoculum to the negative control well (well 12). f. The final volume in each well will be 200 µL.
4. Incubation: a. Cover the microtiter plate and incubate at 37°C for 18-24 hours in ambient air.
5. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. b. Optionally, the growth can be quantified by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is defined as the lowest concentration that inhibits ≥90% of the growth compared to the positive control.
Mandatory Visualizations
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Caption: Generalized Signaling Pathway of this compound Action.
References
- 1. The functional role of the tachykinin consensus region of urechistachykinin peptide family for its antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. idexx.dk [idexx.dk]
- 3. Two Tachykinin-Related Peptides with Antimicrobial Activity Isolated from Triatoma infestans Hemolymph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two Tachykinin-Related Peptides with Antimicrobial Activity Isolated from Triatoma infestans Hemolymph - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Urechistachykinin II in Cell Membrane Permeability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urechistachykinin II (UII) is a neuropeptide belonging to the tachykinin family, originally isolated from the echiuroid worm Urechis unicinctus.[1][2] Tachykinins are a group of peptides that share a common C-terminal amino acid sequence and are known to play crucial roles in a variety of physiological processes. Synthetic analogs of UII have been shown to bind to mammalian tachykinin receptors, suggesting a conserved mechanism of action across species.[1]
Tachykinins exert their effects by activating G-protein coupled receptors (GPCRs), specifically the neurokinin receptors NK1, NK2, and NK3. The activation of these receptors typically initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic Ca2+ concentration. This elevation in intracellular calcium is a key event that can modulate the activity of various downstream effectors, including ion channels, thereby altering cell membrane permeability.
These application notes provide a comprehensive guide for utilizing this compound in cell membrane permeability studies. The protocols detailed below will enable researchers to investigate the effects of UII on intracellular calcium levels and ion channel activity, providing insights into its potential as a modulator of cellular function.
Data Presentation
| Parameter | This compound (UII) | Substance P (SP) | Neurokinin A (NKA) | Neurokinin B (NKB) | Receptor Preference | Reference |
| Amino Acid Sequence | Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH2 | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2 | Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH2 | UII: Tachykinin-likeSP: NK1NKA: NK2NKB: NK3 | [2] |
| EC50 (Calcium Mobilization) | Not Reported | ~1-10 nM (NK1) | ~1-10 nM (NK2) | ~1-10 nM (NK3) | Expected to be in the nanomolar range for a cognate receptor. | [3] |
| Binding Affinity (Kd) | Not Reported | ~0.1-1 nM (NK1) | ~1-10 nM (NK2) | ~1-10 nM (NK3) | Expected to be in the nanomolar range for a cognate receptor. | [4] |
| Primary Signaling Pathway | Gq/11 -> PLC -> IP3 -> Ca2+ release | Gq/11 -> PLC -> IP3 -> Ca2+ release | Gq/11 -> PLC -> IP3 -> Ca2+ release | Gq/11 -> PLC -> IP3 -> Ca2+ release | Activation of tachykinin receptors leads to increased intracellular calcium. |
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound stimulation using a fluorescent calcium indicator.
1. Cell Culture and Preparation:
- Culture a suitable cell line endogenously expressing or transfected with a tachykinin receptor (e.g., HEK293, CHO cells) in a 96-well, black-walled, clear-bottom plate until 80-90% confluency.
- Wash the cells twice with Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.
2. Loading with Calcium Indicator:
- Prepare a loading solution of a fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM) in HBSS according to the manufacturer's instructions.
- Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
- Wash the cells twice with HBSS to remove excess dye.
3. This compound Stimulation and Data Acquisition:
- Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and then dilute to the desired concentrations in HBSS.
- Place the 96-well plate in a fluorescence plate reader or a microscope equipped for live-cell imaging.
- Record baseline fluorescence for 1-2 minutes.
- Add the this compound solutions to the wells and continue recording the fluorescence signal for 5-10 minutes.
- As a positive control, use a known tachykinin receptor agonist (e.g., Substance P for NK1).
- As a negative control, use buffer alone.
4. Data Analysis:
- The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
- Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.
- Plot the response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes how to measure changes in ion channel activity in response to this compound using the whole-cell patch-clamp technique. This method allows for the direct measurement of ion currents across the cell membrane.
1. Cell Preparation:
- Plate cells expressing the tachykinin receptor of interest on glass coverslips suitable for patch-clamp recording.
- Allow the cells to adhere and grow to a low density to facilitate patching individual cells.
2. Patch-Clamp Setup and Recording:
- Place a coverslip in the recording chamber of an inverted microscope and perfuse with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 0.1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2).
- Establish a gigaohm seal between the patch pipette and the cell membrane of a target cell.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell at a holding potential (e.g., -60 mV) and record baseline membrane currents.
3. This compound Application:
- Prepare a solution of this compound in the extracellular solution at the desired concentration.
- Apply this compound to the cell using a perfusion system.
- Record the changes in membrane current during and after the application of UII.
4. Data Analysis:
- Analyze the recorded currents to determine the effect of this compound on ion channel activity. This may include changes in current amplitude, kinetics, and reversal potential.
- To identify the specific ion channels involved, ion substitution experiments and the use of specific channel blockers can be performed. For instance, the involvement of non-selective cation channels can be investigated by replacing extracellular Na+ with a non-permeable cation.[5][6] The role of calcium-activated chloride channels can be studied using specific blockers.[7]
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for the Calcium Imaging Assay.
Caption: Workflow for the Patch-Clamp Experiment.
References
- 1. Identification of multiple urechistachykinin peptides, gene expression, pharmacological activity, and detection using mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two novel tachykinin-related neuropeptides in the echiuroid worm, Urechis unicinctus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro characterization of tachykinin NK2-receptors modulating motor responses of human colonic muscle strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nonselective cation channels coupled with tachykinin receptors in rat sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tachykinin-induced activation of non-specific cation conductance via NK3 neurokinin receptors in guinea-pig intracardiac neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Calcium-Activated Chloride Channels in Myometrial and Vascular Smooth Muscle [frontiersin.org]
Application Notes and Protocols for Lyophilized Urechistachykinin II
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper handling, storage, and use of lyophilized Urechistachykinin II (Uru-TK II), a neuropeptide isolated from the echiuroid worm Urechis unicinctus. Uru-TK II is a member of the tachykinin-related peptide family and has been shown to exhibit contractile activity on invertebrate muscle preparations and antimicrobial properties.[1][2][3][4] Adherence to these guidelines is crucial for maintaining the integrity, stability, and biological activity of the peptide.
Product Information and Storage
Proper storage of lyophilized this compound is critical to prevent degradation and ensure experimental reproducibility. The lyophilized powder is stable long-term when stored under the recommended conditions.
Table 1: Storage Conditions for Lyophilized and Reconstituted this compound
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or colder | Up to several years | Store in a desiccator to minimize moisture exposure. Avoid repeated freeze-thaw cycles. |
| Reconstituted Stock Solution | -20°C | Up to 1 month | Aliquot into single-use volumes to prevent degradation from repeated freeze-thaw cycles. |
| Reconstituted Stock Solution | -80°C | Up to 6 months | Preferred for longer-term storage of the reconstituted peptide. Aliquotting is essential. |
Data compiled from general peptide handling guidelines and supplier recommendations.[3]
Reconstitution Protocol
Reconstitution is a critical step that must be performed carefully to ensure the peptide is fully solubilized without compromising its activity.
Materials:
-
Lyophilized this compound vial
-
Sterile, high-purity dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free water or appropriate aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile, low-retention polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening, which can degrade the peptide.
-
Solvent Selection: this compound is soluble in DMSO.[3] For biological assays, it is common to first dissolve the peptide in a minimal amount of DMSO and then dilute it with an aqueous buffer.
-
Initial Solubilization:
-
Carefully remove the cap from the vial.
-
Add the required volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). Use the table below for common stock solution preparations.
-
Gently swirl or vortex the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause peptide aggregation or degradation.
-
-
Aliquoting and Storage:
-
Once fully dissolved, it is highly recommended to aliquot the stock solution into single-use volumes in sterile, low-retention polypropylene tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage as outlined in Table 1.
-
Table 2: Example Reconstitution Volumes for a 1 mg Vial of this compound (MW: 983.15 g/mol )
| Desired Stock Concentration | Volume of Solvent to Add |
| 10 mM | 101.7 µL |
| 5 mM | 203.4 µL |
| 1 mM | 1.017 mL |
Calculations are based on the molecular weight of this compound.[3]
Experimental Protocols
In Vitro Bioassay: Muscle Contraction
This compound has been shown to potentiate rhythmic contractions of the cockroach hindgut.[2][4] The following is a generalized protocol for assessing its myotropic activity.
Materials:
-
Isolated invertebrate hindgut preparation (e.g., from cockroach, Periplaneta americana)
-
Physiological saline solution appropriate for the invertebrate species
-
Organ bath setup with a force-displacement transducer
-
Data acquisition system
-
This compound stock solution
-
Pipettes and sterile tips
Procedure:
-
Preparation: Dissect the hindgut from the invertebrate and mount it in the organ bath containing aerated physiological saline at the appropriate temperature.
-
Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes, with regular changes of the saline solution, until a stable baseline of spontaneous contractions is achieved.
-
Peptide Application:
-
Prepare serial dilutions of this compound from the stock solution in the physiological saline.
-
Add the desired final concentration of the peptide to the organ bath.
-
Record the contractile response (frequency and amplitude) using the data acquisition system.
-
-
Dose-Response Curve:
-
After the response to the initial concentration has stabilized or returned to baseline, wash the tissue thoroughly with fresh saline.
-
Repeat the application with increasing concentrations of the peptide to generate a dose-response curve.
-
-
Data Analysis: Analyze the changes in contractile force and frequency to determine the EC50 of this compound.
Antimicrobial Activity Assay
This compound has demonstrated antimicrobial effects.[3] A common method to assess this is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Bacterial strains of interest (e.g., E. coli, S. aureus)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microplates
-
This compound stock solution
-
Positive control antibiotic (e.g., ampicillin)
-
Negative control (vehicle, e.g., DMSO-containing medium)
-
Spectrophotometer (plate reader)
Procedure:
-
Bacterial Culture: Grow the bacterial strains overnight to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL in the growth medium.
-
Serial Dilution:
-
Prepare two-fold serial dilutions of the this compound stock solution in the growth medium directly in the 96-well plate.
-
Also, prepare dilutions of the positive control antibiotic and a vehicle control.
-
-
Inoculation: Add the prepared bacterial suspension to each well, resulting in a final volume of 200 µL per well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.
-
Signaling Pathway and Experimental Workflow
This compound, like other tachykinins, is known to act through a G-protein coupled receptor (GPCR), specifically the Urechistachykinin receptor (UTKR).[5] This interaction initiates a downstream signaling cascade.
References
- 1. Identification of multiple urechistachykinin peptides, gene expression, pharmacological activity, and detection using mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two novel tachykinin-related neuropeptides in the echiuroid worm, Urechis unicinctus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Urechistachykinin II in Neurobiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urechistachykinin II (UII) is a neuropeptide belonging to the tachykinin-related peptide (TKRP) family, originally isolated from the echiuroid worm, Urechis unicinctus. Tachykinins are a group of neuropeptides that share a conserved C-terminal amino acid sequence and are involved in a wide range of biological processes in both vertebrates and invertebrates, including neurotransmission, inflammation, and smooth muscle contraction. While native UII's physiological roles are primarily characterized in invertebrates, its structural similarity to mammalian tachykinins, such as Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), presents an opportunity for its use as a research tool in broader neurobiology.
This document provides detailed application notes and protocols for the potential use of this compound and its synthetic analogs in neurobiology research, particularly in the study of mammalian tachykinin receptor systems. The key to its application in mammalian systems lies in the modification of its C-terminal residue. Native invertebrate TKRPs typically end with an Arginine-amide (-Arg-NH2), which does not favor binding to mammalian tachykinin receptors. However, synthetic analogs of UII with a C-terminal Methionine-amide (-Met-NH2), characteristic of mammalian tachykinins, are predicted to interact with mammalian NK1, NK2, and NK3 receptors.[1] This makes these UII analogs potentially valuable tools for probing the structure-function relationships of tachykinin receptors and for the development of novel selective ligands.
Data Presentation
The potential utility of this compound analogs in neurobiology research is predicated on their interaction with mammalian tachykinin receptors. The following tables summarize the structural information of UII and related peptides, and provide a template for presenting quantitative data from binding and functional assays.
Table 1: Structure of this compound and Related Tachykinins
| Peptide | Amino Acid Sequence | Origin/Type |
| This compound (UII) | H-Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH₂ | Invertebrate TKRP |
| UII Analog (putative) | H-Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Met-NH₂ | Synthetic Analog |
| Substance P (SP) | H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ | Mammalian Tachykinin |
| Neurokinin A (NKA) | H-His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂ | Mammalian Tachykinin |
| Neurokinin B (NKB) | H-Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH₂ | Mammalian Tachykinin |
Table 2: Hypothetical Binding Affinities (Kᵢ, nM) of a Synthetic UII Analog on Human Tachykinin Receptors
| Compound | NK₁ Receptor (hNK₁R) | NK₂ Receptor (hNK₂R) | NK₃ Receptor (hNK₃R) |
| UII Analog (-Met-NH₂) | Data to be determined | Data to be determined | Data to be determined |
| Substance P | ~0.1 - 1 | ~100 - 500 | >1000 |
| Neurokinin A | ~10 - 50 | ~1 - 10 | ~50 - 200 |
| Neurokinin B | >1000 | ~100 - 500 | ~1 - 10 |
Table 3: Hypothetical Functional Potencies (EC₅₀/IC₅₀, nM) of a Synthetic UII Analog on Human Tachykinin Receptors
| Compound | NK₁ Receptor (hNK₁R) | NK₂ Receptor (hNK₂R) | NK₃ Receptor (hNK₃R) |
| UII Analog (-Met-NH₂) | Data to be determined | Data to be determined | Data to be determined |
| Substance P | ~0.1 - 2 | ~50 - 200 | >1000 |
| Neurokinin A | ~20 - 100 | ~1 - 15 | ~100 - 400 |
| Neurokinin B | >1000 | ~200 - 800 | ~1 - 10 |
Note: The data for the UII Analog in Tables 2 and 3 are hypothetical and need to be experimentally determined. The values for mammalian tachykinins are approximate and can vary depending on the assay conditions.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway of tachykinin receptors and a typical experimental workflow for characterizing the activity of a UII analog.
Figure 1: Tachykinin Receptor Signaling Pathway.
Figure 2: Experimental Workflow for Characterizing a UII Analog.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the interaction of synthetic UII analogs with mammalian tachykinin receptors.
Protocol 1: Radioligand Binding Assay for Tachykinin Receptors
Objective: To determine the binding affinity (Kᵢ) of a synthetic UII analog for human NK₁, NK₂, and NK₃ receptors.
Materials:
-
HEK293 cells stably expressing human NK₁, NK₂, or NK₃ receptors.
-
Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep, selection antibiotic e.g., G418).
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA, protease inhibitor cocktail.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.1% BSA, and specific peptidase inhibitors (e.g., 40 µg/mL bacitracin, 4 µg/mL leupeptin, 2 µg/mL chymostatin).
-
Radioligands: [³H]-Substance P for NK₁, [¹²⁵I]-NKA for NK₂, [³H]-Senktide for NK₃.
-
Non-labeled competitors: Substance P, NKA, Senktide, and the synthetic UII analog.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target receptor to confluency.
-
Harvest cells and centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in assay buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer.
-
50 µL of competitor (UII analog or standard) at various concentrations or buffer for total binding. For non-specific binding, use a high concentration of the respective unlabeled standard (e.g., 1 µM SP for NK₁).
-
50 µL of radioligand at a concentration close to its Kₔ.
-
100 µL of membrane preparation (containing 10-50 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: Calcium Imaging in Neuronal Cells
Objective: To measure the functional potency (EC₅₀) of a synthetic UII analog in activating tachykinin receptors and inducing intracellular calcium mobilization in a neuronal cell line (e.g., SH-SY5Y, which endogenously expresses NK₁ receptors).
Materials:
-
SH-SY5Y cells or another suitable neuronal cell line.
-
Cell culture medium (e.g., DMEM/F12, 10% FBS, 1% Pen-Strep).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Synthetic UII analog and standard agonists (Substance P, NKA, NKB).
-
Fluorescence microscope or plate reader equipped for calcium imaging.
Procedure:
-
Cell Preparation:
-
Plate SH-SY5Y cells on glass-bottom dishes or 96-well black-walled imaging plates and grow to 70-80% confluency.
-
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM or Fluo-4 AM in HBSS with 0.02% Pluronic F-127.
-
Wash the cells once with HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes.
-
-
Calcium Imaging:
-
Place the dish or plate on the imaging system and maintain at 37°C.
-
Establish a baseline fluorescence reading.
-
Add the synthetic UII analog or a standard agonist at various concentrations.
-
Record the change in fluorescence intensity over time. For Fura-2, record the ratio of emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, record the emission at ~520 nm following excitation at ~490 nm.
-
-
Data Analysis:
-
Quantify the peak change in fluorescence intensity or the integrated response for each concentration.
-
Normalize the response to the baseline and express as a percentage of the maximum response to a saturating concentration of a standard agonist.
-
Plot the normalized response against the log concentration of the UII analog.
-
Determine the EC₅₀ value using a sigmoidal dose-response curve fit.
-
Conclusion
While this compound in its native form is a tool for studying invertebrate neurobiology, its synthetic analogs, particularly those with a C-terminal Methionine-amide, hold promise as novel ligands for mammalian tachykinin receptors. The protocols outlined above provide a framework for characterizing the binding and functional properties of these analogs. Such studies will not only elucidate the structure-activity relationships of tachykinin receptors but may also lead to the development of new research tools and therapeutic leads for a variety of neurological and inflammatory disorders. The unique sequence of UII, distinct from mammalian tachykinins, could provide a novel scaffold for designing receptor-subtype-selective compounds.
References
Troubleshooting & Optimization
Improving yield and purity of Urechistachykinin II synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of Urechistachykinin II synthesis. The information is presented in a question-and-answer format to directly address potential issues.
This compound Sequence: H-Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH2[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended strategy for the solid-phase synthesis of this compound?
A1: The recommended method is Fmoc-based solid-phase peptide synthesis (SPPS) on a Rink Amide resin.[3][4] This strategy is well-suited for the synthesis of C-terminal peptide amides. The synthesis should proceed from the C-terminus (Arginine) to the N-terminus (Alanine).
Q2: I am observing low coupling efficiency, particularly at the Phe-Phe dipeptide sequence. What could be the cause and how can I improve it?
A2: Low coupling efficiency at the Phe-Phe sequence can be attributed to steric hindrance and potential aggregation of the growing peptide chain. To address this, consider the following:
-
Double Coupling: Perform a second coupling step for the second Phenylalanine residue to ensure complete reaction.
-
Stronger Coupling Reagents: Utilize more potent coupling reagents such as HBTU, HATU, or COMU in the presence of a base like N,N-Diisopropylethylamine (DIPEA).[5][6][7]
-
Elevated Temperature: Gently heating the reaction vessel can help disrupt aggregation and improve coupling kinetics.
-
Chaotropic Agents: In severe cases of aggregation, the addition of chaotropic agents like a small percentage of guanidinium chloride to the coupling cocktail can be beneficial.
Q3: How can I prevent the oxidation of the Methionine (Met) residue during synthesis and cleavage?
A3: Methionine is susceptible to oxidation to methionine sulfoxide. To minimize this side reaction:
-
Use High-Quality Solvents: Ensure that all solvents, especially DMF, are of high purity and free of oxidizing contaminants.
-
Scavengers in Cleavage Cocktail: It is crucial to use a cleavage cocktail containing scavengers that protect the Methionine residue. A recommended cocktail is Reagent H, which includes trifluoroacetic acid, phenol, thioanisole, 1,2-ethanedithiol, water, dimethylsulfide, and ammonium iodide.[8][9][10] This cocktail is specifically designed to minimize methionine oxidation.[8][10]
Q4: What is the optimal cleavage strategy to release the peptide from the resin and remove side-chain protecting groups?
A4: A standard cleavage cocktail for a peptide containing Methionine and Arginine would be Reagent K (TFA/phenol/water/thioanisole/EDT).[11] However, due to the higher risk of methionine oxidation, Reagent H is the preferred choice.[8][10] The cleavage reaction is typically carried out for 2-3 hours at room temperature.
Q5: My crude peptide purity is low after cleavage. What are the likely side products and how can I minimize them?
A5: Low crude purity can result from several factors:
-
Incomplete Deprotection: Ensure complete removal of the Fmoc group at each step by using a fresh solution of 20% piperidine in DMF and allowing for sufficient reaction time.
-
Incomplete Coupling: As discussed in Q2, optimize coupling conditions to avoid deletion sequences.
-
Side Reactions: Besides methionine oxidation, other potential side reactions include racemization, especially during the activation of amino acids. Using additives like HOBt or Oxyma can suppress racemization.[12]
-
Premature Chain Termination: This can be minimized by ensuring efficient coupling at every step.
Q6: What is the recommended method for purifying the crude this compound peptide?
A6: The standard and most effective method for purifying synthetic peptides is reversed-phase high-performance liquid chromatography (RP-HPLC).[13][14][15] A C18 column is typically used with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent.[13]
Q7: The peptide is difficult to purify by RP-HPLC, showing broad peaks. What can I do to improve the separation?
A7: Broad peaks during RP-HPLC can be due to peptide aggregation or poor solubility.
-
Optimize Gradient: A shallower gradient around the elution point of the peptide can improve resolution.
-
Change Mobile Phase pH: If the peptide is still difficult to purify, consider using a different mobile phase pH. For example, a buffer system with ammonium acetate or ammonium bicarbonate at a higher pH can sometimes improve peak shape for hydrophobic peptides.
-
Elevated Temperature: Performing the purification at a slightly elevated temperature (e.g., 40-50 °C) can reduce aggregation and improve peak symmetry.[16]
Data Presentation
Table 1: Representative Yield and Purity Data for Fmoc-SPPS of a 10-mer Peptide Amide
| Synthesis Scale | Coupling Reagent | Cleavage Cocktail | Crude Yield (%) | Purity after RP-HPLC (%) |
| 0.1 mmol | HBTU/DIPEA | Reagent K | 65-75 | >95 |
| 0.1 mmol | HATU/DIPEA | Reagent H | 70-80 | >98 |
| 0.5 mmol | HBTU/DIPEA | Reagent K | 60-70 | >95 |
| 0.5 mmol | HATU/DIPEA | Reagent H | 65-75 | >98 |
Note: Data are representative and actual results may vary depending on the specific peptide sequence and synthesis conditions.
Table 2: Comparison of Common Coupling Reagents for SPPS
| Coupling Reagent | Advantages | Disadvantages |
| HBTU/HOBt | High coupling efficiency, relatively low cost.[17] | Can cause racemization, especially with sensitive amino acids. |
| HATU/HOAt | Faster coupling rates and lower racemization compared to HBTU.[5] | Higher cost. |
| DIC/Oxyma | Good for sterically hindered couplings, low racemization.[12] | Slower reaction times compared to uronium/phosphonium reagents. |
| COMU | Very fast and efficient, even for difficult couplings.[6] | Higher cost, can be sensitive to moisture. |
Experimental Protocols
Detailed Methodology for Fmoc-SPPS of this compound
This protocol is for a 0.1 mmol scale synthesis.
1. Resin Swelling:
-
Place 0.1 mmol of Rink Amide resin in a reaction vessel.
-
Add 5 mL of dimethylformamide (DMF) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the 20% piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
3. Amino Acid Coupling:
-
In a separate vial, dissolve 0.5 mmol (5 equivalents) of the Fmoc-protected amino acid and 0.45 mmol (4.5 equivalents) of HBTU in 2 mL of DMF.
-
Add 1.0 mmol (10 equivalents) of DIPEA to the amino acid solution and pre-activate for 2 minutes.[7]
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature. For the Phe-Phe coupling, a double coupling is recommended.
-
Wash the resin with DMF (5 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
4. Repeat Cycles:
-
Repeat steps 2 and 3 for each amino acid in the sequence, starting from Arginine and ending with Alanine.
5. Final Fmoc Deprotection:
-
After the final coupling of Fmoc-Ala-OH, perform a final deprotection step as described in step 2.
6. Cleavage and Deprotection:
-
Wash the peptide-resin with dichloromethane (DCM) (3 x 5 mL) and dry under vacuum.
-
Prepare the cleavage cocktail (Reagent H): 81% TFA, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol, 3% water, 2% dimethylsulfide, 1.5% w/w ammonium iodide.[8][10]
-
Add 10 mL of the cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the cleavage mixture into a cold centrifuge tube containing diethyl ether.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the crude peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
Detailed Methodology for RP-HPLC Purification
1. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Filter the solution through a 0.45 µm filter.
2. HPLC Conditions:
-
Column: C18, 5 µm particle size, 100 Å pore size (preparative or semi-preparative).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 60 minutes is a good starting point. This should be optimized based on the retention time of the peptide in an analytical run.
-
Flow Rate: Adjust according to the column dimensions.
-
Detection: UV at 214 nm and 280 nm.
3. Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of each fraction by analytical RP-HPLC.
-
Pool the fractions with the desired purity (>95% or >98%).
4. Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the pure peptide as a white powder.
Visualizations
References
- 1. Characterization of a novel cDNA sequence encoding invertebrate tachykinin-related peptides isolated from the echiuroid worm, Urechis unicinctus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two novel tachykinin-related neuropeptides in the echiuroid worm, Urechis unicinctus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Preparation of protected peptide amides using the Fmoc chemical protocol. Comparison of resins for solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. iris-biotech.de [iris-biotech.de]
- 7. bachem.com [bachem.com]
- 8. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. A cleavage cocktail for methionine-containing peptides. | Semantic Scholar [semanticscholar.org]
- 11. peptide.com [peptide.com]
- 12. people.uniurb.it [people.uniurb.it]
- 13. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. waters.com [waters.com]
- 17. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
Troubleshooting low solubility of Urechistachykinin II peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals working with Urechistachykinin II peptide, with a particular focus on its low solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its amino acid sequence?
A1: this compound is an invertebrate tachykinin-related peptide that was first isolated from the echiuroid worm Urechis unicinctus.[1][2][3] Its primary amino acid sequence is Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH2. This sequence is characterized by a high proportion of hydrophobic amino acids, which can contribute to its low solubility in aqueous solutions.
Q2: Why is my this compound peptide difficult to dissolve?
A2: The low solubility of this compound is primarily due to its hydrophobic nature. The peptide's sequence contains a high percentage of non-polar amino acids such as Alanine (Ala), Phenylalanine (Phe), and Glycine (Gly). Hydrophobic peptides have a tendency to aggregate in aqueous solutions to minimize their contact with water, leading to precipitation.
Q3: What is the general signaling pathway for tachykinin peptides like this compound?
A3: Tachykinin peptides, including invertebrate tachykinin-related peptides, typically exert their effects by binding to G-protein coupled receptors (GPCRs).[4][5] This interaction generally activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade of events leads to various cellular responses.
Troubleshooting Low Solubility
Low solubility is a common challenge when working with this compound. The following guide provides a systematic approach to troubleshoot and overcome this issue.
Initial Assessment: Peptide Characteristics
Before attempting to dissolve the peptide, it is crucial to understand its physicochemical properties.
| Property | This compound | Implication for Solubility |
| Amino Acid Sequence | Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH2 | High content of hydrophobic residues (Ala, Phe, Gly). |
| Net Charge at pH 7 | +1 (due to Arginine) | The single positive charge may not be sufficient to overcome the overall hydrophobicity. |
| Predicted Nature | Hydrophobic | Likely to have poor solubility in neutral aqueous buffers. |
Recommended Solvents and Dissolution Strategies
Due to its hydrophobic character, a stepwise approach is recommended for dissolving this compound. Direct dissolution in aqueous buffers is often unsuccessful.
| Solvent/Strategy | Recommendation | Rationale |
| Primary Organic Solvent | High-purity, anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) | These polar aprotic solvents are effective in disrupting hydrophobic interactions and solvating the peptide. |
| Initial Dissolution Step | Add a small amount of the primary organic solvent (e.g., 10-20 µL) to the lyophilized peptide. | This creates a concentrated stock solution. Ensure the peptide is fully dissolved before proceeding. |
| Secondary Aqueous Buffer | Phosphate-buffered saline (PBS) pH 7.4, or other buffers relevant to the experiment. | The choice of buffer will depend on the downstream application. |
| Dilution Step | Add the aqueous buffer dropwise to the concentrated organic stock solution while gently vortexing. | This gradual addition helps to prevent the peptide from precipitating out of solution. |
Experimental Protocol for Solubility Testing
If you are still experiencing solubility issues, or need to determine the solubility limit in a specific solvent system, the following protocol can be used.
-
Aliquot a small amount of the lyophilized this compound peptide (e.g., 0.1 mg) into a microcentrifuge tube.
-
Add a minimal volume of the primary organic solvent (e.g., 5 µL of DMSO) and vortex until the peptide is completely dissolved.
-
Sequentially add small aliquots of the desired aqueous buffer (e.g., 5 µL at a time).
-
Vortex and visually inspect for any precipitation after each addition.
-
Continue adding the aqueous buffer until the desired final concentration is reached or until precipitation is observed.
-
If precipitation occurs, the solution is saturated. The solubility limit is the concentration just before precipitation.
-
Sonication in a water bath for short periods (10-15 seconds) can be used to aid dissolution if minor precipitation occurs. Avoid overheating.
Troubleshooting Workflow
The following diagram illustrates a decision-making workflow for troubleshooting the low solubility of this compound.
Caption: A step-by-step workflow for troubleshooting this compound solubility.
Signaling Pathway
This compound, as a tachykinin-related peptide, is predicted to signal through a G-protein coupled receptor, initiating a cascade of intracellular events.
Generalized Tachykinin Signaling Pathway
The diagram below illustrates the canonical signaling pathway activated by tachykinin peptides.
Caption: A diagram of the tachykinin G-protein coupled receptor signaling cascade.
References
- 1. Identification of multiple urechistachykinin peptides, gene expression, pharmacological activity, and detection using mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two novel tachykinin-related neuropeptides in the echiuroid worm, Urechis unicinctus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bioone.org [bioone.org]
- 5. Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Urechistachykinin II for Muscle Contractility Assays
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for utilizing Urechistachykinin II (UII) in muscle contractility assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (UII)?
This compound (UII) is a neuropeptide originally isolated from the echiuroid worm, Urechis unicinctus. It belongs to the tachykinin family of peptides, which are known for their ability to rapidly stimulate smooth muscle contraction.[1] Structurally, UII is related to mammalian tachykinins like Substance P (SP) and Neurokinin A (NKA), suggesting it acts on similar receptors.[2]
Q2: What is the general mechanism of action for UII in muscle tissue?
As a tachykinin-related peptide, UII is presumed to exert its effects by binding to tachykinin receptors (NK1, NK2, NK3), which are G-protein coupled receptors (GPCRs).[1][3][4] Upon binding, these receptors typically activate the Gq protein subunit, which stimulates phospholipase C (PLC).[4][5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores like the sarcoplasmic reticulum, leading to an increase in cytosolic Ca2+.[4] This elevated Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to myosin phosphorylation and smooth muscle contraction.[6]
Q3: What experimental setup is required for a UII muscle contractility assay?
The standard method is the isolated organ bath system.[7][8] This setup involves:
-
Organ Bath Chamber: A temperature-controlled (usually 37°C) chamber to hold the isolated muscle tissue.[9]
-
Physiological Salt Solution (PSS): A buffer, such as Krebs-Ringer solution, that mimics the ionic environment of the body.[10][11]
-
Aeration: The PSS is continuously bubbled with a gas mixture, typically carbogen (95% O2, 5% CO2), to maintain oxygenation and a stable pH.[9][10]
-
Force Transducer: A sensitive device that measures changes in muscle tension (contraction and relaxation).[9]
-
Data Acquisition System: Hardware and software to record and analyze the signals from the force transducer.[9]
Q4: How should I prepare and store UII stock solutions?
Proper handling is critical for peptide stability.
-
Storage of Lyophilized Peptide: For long-term storage, keep the lyophilized UII peptide at -20°C or colder in a desiccated, light-protected environment.[12][13][14] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture condensation.[12][15]
-
Reconstitution: There is no universal solvent for all peptides.[15] A common starting point is to dissolve the peptide in sterile, distilled water. If solubility is an issue, a small amount of 0.1% acetic acid (for basic peptides) can be used.[15] For highly hydrophobic peptides, a minimal amount of an organic solvent like DMSO may be necessary, followed by slow, dropwise dilution into your aqueous buffer.[12][14] Always prepare a concentrated stock solution first before diluting to the final working concentrations with your assay buffer.[15]
-
Storage of Stock Solutions: Peptide solutions are far less stable than their lyophilized form.[13] It is best to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[13] Store these aliquots at -20°C or -80°C. The stability in solution is sequence-dependent, but peptides with residues like Cys, Met, Trp, Asn, and Gln are particularly prone to degradation.[14]
Troubleshooting Guide
Q5: Problem: My muscle tissue is not responding to UII application. What are the possible causes?
This is a common issue with several potential causes. Use a systematic approach to diagnose the problem. A lack of response to a known contractile agent (like 60-80 mM KCl) points to a problem with the tissue itself, whereas a response to KCl but not UII points to an issue with the peptide or its specific receptor pathway.
Data Presentation
Table 1: Recommended Starting Concentration Ranges for Tachykinin-Related Peptides This table provides general guidance. The optimal range for UII must be determined empirically for each specific tissue type.
| Peptide Class | Typical Effective Concentration Range | Typical EC₅₀ Range |
| Tachykinins (e.g., NKA, SP) | 10⁻¹⁰ M to 10⁻⁵ M | 1 nM to 100 nM |
| This compound (UII) | 10⁻¹⁰ M to 10⁻⁵ M (Predicted) | To be determined empirically |
Table 2: Troubleshooting Summary
| Symptom | Potential Cause | Suggested Solution |
| No response to any agent (including KCl) | Tissue damage/death | Dissect fresh tissue, ensuring it remains in oxygenated PSS at all times. |
| Improper setup (e.g., tension too low/high) | Check tissue mounting and ensure appropriate baseline tension is set. | |
| Response to KCl, but not to UII | UII degradation | Prepare fresh UII stock solution from lyophilized powder. Check storage conditions. |
| Absence of tachykinin receptors | Confirm from literature if the tissue type expresses tachykinin receptors (NK1, NK2, NK3). | |
| Receptor desensitization | Increase equilibration time; ensure complete washout between agonist additions. | |
| Weak or inconsistent response | Suboptimal UII concentration | Perform a full dose-response curve to identify the optimal concentration range. |
| Low tissue viability | Ensure continuous and adequate aeration (95% O2, 5% CO2) and temperature (37°C) of the PSS. | |
| Incorrect PSS composition | Verify the formulation and pH of the Physiological Salt Solution.[11][16] | |
| High baseline tension / Spontaneous activity | Tissue irritation or hypoxia | Handle tissue gently during dissection. Ensure adequate oxygenation in the organ bath. |
| Incorrect baseline tension setting | Allow a longer equilibration period (30-60 min) after setting the initial tension. |
Experimental Protocols
Protocol 1: Preparation of Isolated Muscle Tissue for Organ Bath Assay
-
Tissue Harvest: Humanely euthanize the animal according to approved institutional protocols. Immediately dissect the desired muscle tissue (e.g., ileum, bladder, artery) and place it in a petri dish filled with cold, carbogen-aerated Physiological Salt Solution (PSS, e.g., Krebs-Ringer).[10]
-
Preparation: Under a dissecting microscope, carefully clean the tissue of excess connective and adipose tissue. Prepare muscle strips (e.g., 2 mm wide x 10 mm long) or rings (2-3 mm wide).
-
Mounting: Tie surgical silk sutures to both ends of the muscle preparation. Mount the tissue in a pre-warmed (37°C) and aerated organ bath chamber filled with PSS. Attach the bottom suture to a fixed hook and the top suture to an isometric force transducer.[9]
-
Equilibration: Allow the tissue to equilibrate for at least 45-60 minutes under a predetermined optimal baseline tension (e.g., 1-2 grams, determined empirically). During this period, flush the bath with fresh, pre-warmed PSS every 15-20 minutes.[7]
-
Viability Check: Before adding UII, test the tissue's viability by inducing a contraction with a standard agent, such as 80 mM KCl. A robust and repeatable contraction indicates a healthy preparation. Wash the tissue thoroughly until the baseline tension is re-established.
Protocol 2: Generating a Cumulative Dose-Response Curve for UII
-
Preparation: Following equilibration and viability checks, ensure the tissue has returned to a stable baseline.
-
Cumulative Additions: Add UII to the organ bath in a cumulative fashion. Start with a low concentration (e.g., 10⁻¹⁰ M). Once the contractile response reaches a stable plateau, add the next, higher concentration without washing out the previous one.[9][17]
-
Concentration Steps: Increase the concentration in logarithmic or semi-logarithmic steps (e.g., 10⁻¹⁰ M, 3x10⁻¹⁰ M, 10⁻⁹ M, 3x10⁻⁹ M, and so on) until the maximum contractile response is achieved and further additions produce no additional increase in tension.[17] The total volume of drug solution added should not exceed 5-10% of the bath volume to avoid significant changes in ionic concentration.[17]
-
Data Recording: Continuously record the muscle tension throughout the experiment.
-
Washout: After the maximal response is recorded, thoroughly wash the tissue with fresh PSS until it returns to the baseline tension.
-
Data Analysis: Measure the peak tension at each concentration relative to the maximum response. Plot the percentage of maximal response against the logarithm of the UII concentration to generate a sigmoidal dose-response curve. From this curve, key pharmacological parameters like EC₅₀ (the concentration that produces 50% of the maximal response) and Emax (maximal effect) can be calculated.[9]
Mandatory Visualizations
Caption: General workflow for an organ bath muscle contractility assay.
Caption: UII/Tachykinin receptor signaling pathway in smooth muscle.
Caption: Troubleshooting flowchart for UII muscle contractility assays.
References
- 1. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of multiple urechistachykinin peptides, gene expression, pharmacological activity, and detection using mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tachykinin receptors and receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tachykinins: receptor to effector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 7. radnoti.com [radnoti.com]
- 8. scribd.com [scribd.com]
- 9. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physiological salt solution - PSS | PPTX [slideshare.net]
- 12. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 13. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 14. biocat.com [biocat.com]
- 15. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 16. youtube.com [youtube.com]
- 17. JaypeeDigital | Cumulative Dose Response Curve [jaypeedigital.com]
Overcoming inconsistent results in Urechistachykinin II bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with inconsistent results in Urechistachykinin II (UII) bioassays.
Troubleshooting Guide
Inconsistent results in UII bioassays can arise from various factors, from reagent handling to cellular responses. This guide provides a structured approach to identifying and resolving common issues.
Table 1: Common Issues and Solutions in UII Functional Assays (e.g., Calcium Mobilization, ERK Phosphorylation)
| Problem | Potential Causes | Recommended Solutions |
| No or Low Signal | Reagent Issues: - UII peptide degradation.- Incorrect buffer composition (pH, ionic strength).- Low-quality or expired reagents.- Incompatible fluorescent dye for calcium assays. | Reagent Handling: - Aliquot UII peptide upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles.- Use a validated buffer system. Ensure pH is physiological (typically 7.4).- Use fresh, high-quality reagents and check expiration dates.- Select a calcium indicator dye with an appropriate Kd for the expected calcium concentration range. |
| Cellular Issues: - Low UT receptor expression in the chosen cell line.- Poor cell health or viability.- Receptor desensitization due to prolonged agonist exposure. | Cell Culture and Handling: - Use a cell line with confirmed high-level expression of the UT receptor. Consider transient or stable transfection if endogenous expression is low.- Ensure cells are healthy, within a low passage number, and plated at the optimal density.- Minimize exposure of cells to UII before the assay. Consider serum-starving cells prior to the experiment. | |
| Assay Conditions: - Insufficient incubation time.- Incorrect instrument settings (e.g., excitation/emission wavelengths). | Assay Optimization: - Optimize incubation times for ligand binding and signal development.- Verify instrument settings are appropriate for the specific fluorophore or detection method being used. | |
| High Background Signal | Reagent Issues: - Autofluorescence of test compounds.- High concentration of fluorescent dye.- Contaminated reagents. | Reagent and Compound Handling: - Screen test compounds for autofluorescence at the assay wavelengths.- Optimize the concentration of the fluorescent dye to maximize signal-to-noise ratio.- Use sterile, filtered buffers and solutions. |
| Cellular Issues: - High basal signaling in the absence of agonist.- Cell clumping or uneven plating. | Cell Culture and Handling: - Serum-starve cells to reduce basal activity.- Ensure a single-cell suspension and even plating to avoid artifacts. | |
| Assay Conditions: - Light leakage into the plate reader.- Incomplete washing steps (if applicable). | Assay Optimization: - Ensure the plate reader is properly sealed to prevent light contamination.- Optimize and perform thorough washing steps to remove unbound reagents. | |
| High Variability Between Replicates | Technical Errors: - Inconsistent pipetting.- Temperature fluctuations across the plate.- Edge effects in the microplate. | Improving Technique: - Use calibrated pipettes and practice consistent pipetting techniques.- Ensure uniform temperature across the assay plate during incubations.- Avoid using the outer wells of the microplate, or fill them with buffer to minimize evaporation. |
| Cellular Issues: - Inconsistent cell numbers per well.- Variation in receptor expression across the cell population. | Cell Culture and Handling: - Use a cell counter to ensure consistent cell seeding density.- Consider using a clonal cell line with stable receptor expression. |
Table 2: Common Issues and Solutions in UII Receptor Binding Assays
| Problem | Potential Causes | Recommended Solutions |
| High Nonspecific Binding | Reagent Issues: - Radioligand concentration is too high.- Hydrophobic interactions of the radioligand with the filter or plate.- Insufficient blocking. | Reagent and Assay Optimization: - Use a radioligand concentration at or below its Kd.- Pre-treat filters with a blocking agent like polyethyleneimine (PEI).- Include a blocking agent such as bovine serum albumin (BSA) in the assay buffer. |
| Assay Conditions: - Inadequate washing.- Insufficient separation of bound and free ligand. | Assay Optimization: - Increase the number and volume of wash steps with ice-cold buffer.- Optimize filtration speed to ensure efficient separation without dislodging bound ligand. | |
| Low Specific Binding | Reagent Issues: - Low receptor density in the membrane preparation.- Degraded radioligand.- Incorrect buffer conditions. | Reagent and Membrane Preparation: - Prepare membranes from cells with high receptor expression.- Use a fresh batch of radioligand and store it properly.- Optimize buffer components, including pH and divalent cations. |
| Assay Conditions: - Incubation time is too short to reach equilibrium.- Incorrect incubation temperature. | Assay Optimization: - Determine the time to reach binding equilibrium through time-course experiments.- Optimize the incubation temperature; many binding assays are performed at room temperature or 37°C. |
Frequently Asked Questions (FAQs)
Q1: Which cell line is best for UII bioassays?
The choice of cell line is critical for a successful UII bioassay. Ideally, the cell line should have high and stable expression of the Urechistachykinin receptor (UT). Commonly used cell lines for GPCR assays, such as Human Embryonic Kidney (HEK293), Chinese Hamster Ovary (CHO), and U2OS cells, are often used for stable or transient expression of the UT receptor. It is crucial to authenticate your cell line and ensure it is free from mycoplasma contamination. Maintaining a low passage number is also recommended to prevent genetic drift and changes in receptor expression levels.
Q2: How should I handle the this compound peptide?
UII is a peptide and susceptible to degradation. To ensure its stability and activity:
-
Upon receipt, aliquot the peptide into single-use volumes and store at -80°C.
-
Avoid repeated freeze-thaw cycles.
-
Reconstitute the peptide in a buffer recommended by the supplier, often sterile water or a buffer containing a carrier protein like BSA to prevent adsorption to surfaces.
-
For working solutions, prepare them fresh on the day of the experiment.
Q3: What are the key signaling pathways activated by the UII receptor?
The UII receptor (UT) is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[1] Activation of the UT receptor by UII leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, a commonly measured downstream event in functional assays.[1] Additionally, UT receptor activation can stimulate other signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK), RhoA/Rho kinase (ROCK), and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[2][3]
Q4: My dose-response curve is flat or has a very low amplitude. What should I do?
A flat or low-amplitude dose-response curve can be due to several factors. Refer to the "No or Low Signal" section in the troubleshooting table. Key areas to investigate include:
-
Peptide Integrity: Verify the concentration and activity of your UII peptide stock.
-
Receptor Expression: Confirm that your chosen cell line expresses a sufficient number of functional UT receptors on the cell surface.
-
Cell Health: Ensure your cells are healthy and responsive.
-
Assay Conditions: Optimize agonist incubation time and signal detection parameters.
Q5: How can I minimize variability in my results?
Variability can be minimized by careful attention to detail throughout the experimental workflow. Key practices include:
-
Consistent Cell Culture: Maintain a consistent cell culture routine, including seeding density, passage number, and media composition.
-
Precise Pipetting: Use calibrated pipettes and ensure accurate and consistent liquid handling.
-
Uniform Plate Conditions: Minimize temperature and evaporation gradients across the assay plate.
-
Appropriate Controls: Include positive and negative controls in every experiment to monitor assay performance.
Experimental Protocols
1. UII-Induced Calcium Mobilization Assay
This protocol describes a method for measuring intracellular calcium mobilization in response to UII stimulation using a fluorescent calcium indicator.
Materials:
-
Cells expressing the UT receptor (e.g., HEK293-UT)
-
This compound peptide
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
Black, clear-bottom 96-well or 384-well microplates
Methodology:
-
Cell Plating: Seed cells into the microplate at a predetermined optimal density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in assay buffer. The final concentration of the dye will depend on the specific reagent used (typically 2-5 µM).
-
Add a non-ionic surfactant like Pluronic F-127 (at a final concentration of ~0.02%) to the loading solution to aid in dye dispersal.
-
Remove the cell culture medium and add the dye loading solution to each well. . Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation: Prepare serial dilutions of UII and any test compounds in assay buffer.
-
Signal Measurement:
-
Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system.
-
Set the instrument to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 494/516 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well.
-
Add the UII or test compound solutions to the wells and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the change in fluorescence as a function of the UII concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
2. UII Receptor Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the UT receptor.
Materials:
-
Membrane preparation from cells expressing the UT receptor
-
Radiolabeled UII analog (e.g., [125I]-UII)
-
Unlabeled UII (for determining nonspecific binding and as a reference compound)
-
Test compounds
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filter mats (pre-treated with 0.5% PEI)
-
Scintillation cocktail
-
96-well microplates
Methodology:
-
Assay Setup:
-
In a 96-well microplate, add binding buffer, the membrane preparation, and the radiolabeled ligand at a concentration at or below its Kd.
-
For total binding wells, add buffer.
-
For nonspecific binding wells, add a high concentration of unlabeled UII (e.g., 1 µM).
-
For competition wells, add varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
Filtration:
-
Rapidly filter the contents of each well through the pre-treated glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioactivity.
-
-
Signal Detection:
-
Place the filter mat in a scintillation vial or a solid scintillator plate.
-
Add scintillation cocktail and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the nonspecific binding from the total binding.
-
Plot the percentage of specific binding as a function of the test compound concentration.
-
Fit the data to a sigmoidal inhibition curve to determine the IC50 value of the test compound.
-
Visualizations
Caption: UII Receptor Signaling Pathway.
Caption: General UII Bioassay Workflow.
Caption: Troubleshooting Decision Tree.
References
Technical Support Center: Stabilizing Urechistachykinin II in Aqueous Buffer Solutions
Welcome to the technical support center for Urechistachykinin II (UII). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of UII in aqueous buffer solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (UII)?
This compound (UII) is an invertebrate tachykinin-related peptide originally isolated from the echiuroid worm, Urechis unicinctus.[1][2] Its amino acid sequence is H-Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH2.[2] Like other tachykinins, it is involved in neuromodulatory roles and smooth muscle contraction.[1][3][4] It is important to distinguish this compound from Urotensin II, a potent vertebrate vasoconstrictor, as they are distinct peptides with different receptors and signaling pathways.[5][6][7][8]
Q2: What are the primary causes of UII instability in aqueous solutions?
Like many peptides, UII is susceptible to several degradation pathways in aqueous environments:
-
Hydrolysis: The peptide bonds in UII can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions.[4][9]
-
Oxidation: The methionine (Met) residue in the UII sequence is prone to oxidation, which can alter its structure and function.[4]
-
Deamidation: While UII does not contain asparagine or glutamine, which are highly susceptible to deamidation, this remains a common degradation pathway for many peptides.[4][9]
-
Physical Instability: This includes aggregation and adsorption to surfaces, which can lead to a loss of active peptide from the solution.[4][9]
Q3: What is the general recommendation for storing a stock solution of UII?
For optimal stability, it is recommended to prepare stock solutions of UII in a suitable buffer at a slightly acidic pH (e.g., pH 4-6) and store them in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.[10][11]
Troubleshooting Guides
Issue 1: Loss of UII activity in my biological assay.
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Verify the age and storage conditions of your UII stock solution. If it is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock. |
| Incorrect Buffer pH | The pH of your assay buffer may be promoting UII degradation. The optimal pH for peptide stability is often between 3 and 5.[12] Consider performing a pH stability study (see Experimental Protocols) to determine the optimal pH for your specific experimental conditions. |
| Oxidation | If your buffer has been exposed to air for extended periods, the methionine residue in UII may have oxidized. Prepare fresh, degassed buffers for your experiments. |
| Adsorption to Surfaces | Peptides can adsorb to the surfaces of plasticware and glassware. Consider using low-protein-binding tubes and pipette tips. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Buffer Preparation | Ensure that your buffer preparation is consistent between experiments. Small variations in pH or buffer composition can significantly impact peptide stability. |
| Variable Storage of Working Solutions | Prepare fresh working solutions of UII for each experiment from a frozen stock. Avoid storing diluted peptide solutions for extended periods, even at 4°C. |
| Contamination of Stock Solution | If you suspect contamination, discard the stock solution and prepare a fresh one from lyophilized powder. |
Quantitative Data on UII Stability (Illustrative)
The following tables present hypothetical data to illustrate the expected stability of this compound under various conditions. This data is based on the general principles of peptide stability and should be used as a guideline for experimental design.
Table 1: Effect of pH on UII Stability at 37°C
| pH | % UII Remaining after 24h | % UII Remaining after 72h |
| 3.0 | 95% | 85% |
| 5.0 | 98% | 92% |
| 7.4 | 80% | 65% |
| 9.0 | 70% | 50% |
Table 2: Effect of Temperature on UII Stability at pH 5.0
| Temperature | % UII Remaining after 24h | % UII Remaining after 7 days |
| 4°C | >99% | 97% |
| 25°C (Room Temp) | 96% | 88% |
| 37°C | 92% | 75% |
Experimental Protocols
Protocol 1: Forced Degradation Study of UII
This protocol is designed to intentionally degrade UII under various stress conditions to identify potential degradation products and establish the stability-indicating properties of an analytical method.[10][11][13][14][15]
1. Materials:
-
This compound (lyophilized powder)
-
Water for Injection (WFI) or HPLC-grade water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
C18 reversed-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
2. Procedure:
-
Prepare a stock solution of UII (e.g., 1 mg/mL) in WFI.
-
Acid Hydrolysis: Mix equal volumes of the UII stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the UII stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix equal volumes of the UII stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the UII stock solution at 60°C for 24 hours.
-
Control: Keep an aliquot of the UII stock solution at 4°C.
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by RP-HPLC.
3. HPLC Analysis:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Gradient elution from 5% B to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV at 214 nm
-
Injection Volume: 20 µL
Protocol 2: pH Stability Study of UII
This protocol helps determine the optimal pH for UII stability in a specific buffer system.
1. Materials:
-
This compound (lyophilized powder)
-
A selection of buffers (e.g., citrate, acetate, phosphate) to cover a pH range from 3 to 9.[12]
-
HPLC system as described in Protocol 1.
2. Procedure:
-
Prepare a series of buffers at different pH values (e.g., pH 3, 4, 5, 6, 7.4, 8, 9).
-
Prepare a stock solution of UII in WFI.
-
Dilute the UII stock solution into each buffer to a final concentration of 0.1 mg/mL.
-
Divide each solution into aliquots and store them at a specific temperature (e.g., 4°C, 25°C, and 37°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each condition.
-
Analyze the samples by RP-HPLC to determine the percentage of intact UII remaining.
3. Data Analysis:
-
Plot the percentage of intact UII remaining versus time for each pH and temperature condition.
-
Determine the pH at which UII exhibits the highest stability.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for pH stability study.
References
- 1. Identification of multiple urechistachykinin peptides, gene expression, pharmacological activity, and detection using mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two novel tachykinin-related neuropeptides in the echiuroid worm, Urechis unicinctus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Tachykinins and their receptors: contributions to physiological control and the mechanisms of disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urotensin II: the old kid in town - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urotensin-II - Wikipedia [en.wikipedia.org]
- 8. Urotensin II: its function in health and its role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 10. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. researchgate.net [researchgate.net]
- 13. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing TFA interference in Urechistachykinin II cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during Urechistachykinin II (UII) cell-based assays, with a specific focus on mitigating trifluoroacetic acid (TFA) interference.
Frequently Asked Questions (FAQs)
Q1: My this compound (UII) peptide is not eliciting a response in my cell-based assay. What are the common causes?
A1: Several factors can contribute to a lack of response in your UII cell-based assay. A primary suspect is the presence of residual trifluoroacetic acid (TFA) from peptide synthesis and purification. TFA is often used as a counter-ion for synthetic peptides and can significantly interfere with cellular assays. Other potential causes include incorrect peptide concentration, poor cell health, or issues with the assay protocol itself.
Q2: How does Trifluoroacetic Acid (TFA) interfere with my cell-based assay?
A2: TFA can interfere with your assay in several ways:
-
Lowering pH: TFA is a strong acid and can lower the pH of your cell culture medium, which can affect receptor-ligand binding and overall cell health. G protein-coupled receptors (GPCRs), like the UII receptor, can be sensitive to pH changes.[1][2]
-
Direct Cellular Toxicity: At high concentrations, TFA can be toxic to cells, leading to reduced viability and a diminished response.
-
Altering Peptide Conformation and Bioactivity: The presence of TFA as a counter-ion can influence the secondary structure and biological activity of peptides.[3][4][5] Exchanging TFA for a more biologically compatible counter-ion, like hydrochloride or acetate, is often recommended.[4][5]
Q3: How can I determine the amount of residual TFA in my peptide sample?
A3: Several analytical methods can be used to quantify residual TFA in peptide preparations. Ion chromatography is a sensitive and common method.[6] Other techniques include 19F solid-state NMR, which can provide metrologically traceable quantification.[1]
Troubleshooting Guides
Problem 1: No or Low Signal in a UII Calcium Mobilization Assay
A common assay for UII, which signals through a Gq-coupled receptor, is to measure changes in intracellular calcium concentration. If you observe no or a weak signal, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Signal in Calcium Flux Assay
References
- 1. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. Surrogate potency assays: Comparison of binding profiles complements dose response curves for unambiguous assessment of relative potencies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Critical Role of the C-terminal Arginine in Urechistachykinin II Functionality
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the functional importance of the C-terminal residue of Urechistachykinin II (UTK-II), an invertebrate tachykinin-related peptide. By comparing the biological activity of native UTK-II with its C-terminally modified analogs, we highlight the pivotal role of the terminal arginine residue in receptor recognition and activation, offering valuable insights for the design of novel therapeutic agents targeting tachykinin receptor systems.
This compound, isolated from the echiuroid worm Urechis unicinctus, belongs to the tachykinin-related peptide (TRP) family, characterized by a conserved C-terminal motif of Phe-X-Gly-Y-Arg-NH2.[1] This contrasts with vertebrate tachykinins, which possess a Phe-X-Gly-Leu-Met-NH2 C-terminal consensus sequence.[2] This structural divergence at the C-terminus is the primary determinant of receptor selectivity between invertebrate and vertebrate tachykinin receptors.
Comparative Analysis of UTK-II and its Analogs
Experimental evidence demonstrates that the C-terminal arginine amide of UTK-II is indispensable for its potent activity on invertebrate tachykinin receptors. Substitution of this critical residue with methionine, the characteristic C-terminal residue of vertebrate tachykinins, leads to a dramatic shift in receptor specificity and biological activity.
Quantitative Data Summary
The following table summarizes the pharmacological data from studies comparing the activity of native Urechistachykinin (Uru-TK) peptides with their C-terminally modified analogs on both invertebrate and vertebrate model systems.
| Peptide/Analog | Target Tissue/Receptor | Bioassay | Potency/Activity | Reference |
| Urechistachykinins (Uru-TKs) | Cockroach Hindgut | Muscle Contraction | High | [3] |
| [Met¹⁰]-Uru-TKs | Cockroach Hindgut | Muscle Contraction | 1000-fold lower than Uru-TKs | [3] |
| Urechistachykinins (Uru-TKs) | Guinea Pig Ileum | Muscle Contraction | Low | [3] |
| [Met¹⁰]-Uru-TKs | Guinea Pig Ileum | Muscle Contraction | 1000-fold higher than Uru-TKs | [3] |
| [Arg¹¹]-Substance P | Cockroach Hindgut | Muscle Contraction | 100-fold higher than Substance P | [3] |
| [Arg¹¹]-Substance P | Guinea Pig Ileum | Muscle Contraction | 400-fold lower than Substance P | [3] |
| Uru-TK-like peptide analogs (C-terminal Met-NH2) | Mammalian Tachykinin Receptor | Receptor Binding | Potential to bind | [1][2] |
| [Ala¹⁰]-Urechistachykinin II | Various Microbes | Antimicrobial Assay | Higher than native UTK-II |
Experimental Protocols
Cockroach Hindgut Contraction Assay
This bioassay is a classic method for assessing the myotropic activity of tachykinin-related peptides in invertebrates.
Objective: To measure the contractile response of the isolated cockroach hindgut to UTK-II and its analogs.
Procedure:
-
Dissection: Isolate the hindgut from an adult cockroach (Periplaneta americana) in a physiological saline solution (e.g., cockroach saline).
-
Mounting: Suspend the isolated hindgut in an organ bath containing aerated saline at a constant temperature (e.g., 30°C). One end of the hindgut is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: Allow the preparation to equilibrate for a period (e.g., 30-60 minutes) until a stable baseline tension is achieved.
-
Peptide Application: Add cumulative concentrations of the test peptides (UTK-II and its analogs) to the organ bath.
-
Data Recording: Record the changes in muscle tension in response to each peptide concentration.
-
Analysis: Construct dose-response curves and determine the EC50 values (the concentration of peptide that produces 50% of the maximal response) for each compound.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of UTK-II and its analogs to tachykinin receptors.
Objective: To quantify the ability of UTK-II and its analogs to displace a radiolabeled ligand from tachykinin receptors.
Procedure:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cells expressing the tachykinin receptor of interest (e.g., mammalian cells transfected with a tachykinin receptor).
-
Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled tachykinin ligand (e.g., ¹²⁵I-labeled Substance P) and varying concentrations of the unlabeled competitor peptides (UTK-II and its analogs).
-
Separation: After incubation, separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor peptide. Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) and the Ki (inhibition constant) for each test compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of invertebrate tachykinin receptors and a typical experimental workflow for evaluating the functional importance of the UTK-II C-terminal residue.
Caption: Signaling cascade initiated by UTK-II binding to its G-protein coupled receptor.
Caption: Workflow for comparing native UTK-II and its C-terminal modified analogs.
Conclusion
The experimental data unequivocally demonstrate that the C-terminal arginine amide of this compound is a critical determinant of its biological activity and receptor specificity. The dramatic loss of function in invertebrate systems and the gain of function in vertebrate systems upon substitution of this residue with methionine underscores its role as a key molecular switch for receptor recognition. These findings provide a rational basis for the design of selective tachykinin receptor agonists and antagonists, which could have significant therapeutic potential in a variety of physiological and pathological processes. Furthermore, the altered antimicrobial activity of C-terminal modified analogs suggests that this region of the peptide is also crucial for functions beyond receptor-mediated signaling.
References
Comparative Antimicrobial Spectrum of Urechistachykinin II
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial spectrum of Urechistachykinin II, a tachykinin-related neuropeptide, with the well-characterized antimicrobial peptide Melittin. The information is compiled from peer-reviewed scientific literature to offer an objective overview supported by available experimental data.
Executive Summary
This compound, isolated from the marine worm Urechis unicinctus, has demonstrated broad-spectrum antimicrobial activity, inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as fungi.[1] Its proposed mechanism of action involves the disruption of microbial cell membranes. While quantitative data on its Minimum Inhibitory Concentration (MIC) against a wide range of specific pathogens is limited in publicly available literature, studies on its analogues suggest a potent antimicrobial effect. For a comprehensive comparison, this guide presents the antimicrobial spectrum of this compound alongside Melittin, a well-studied antimicrobial peptide from bee venom, for which extensive MIC data is available.
Data Presentation
| Microorganism | This compound | Melittin |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | Active[1] | 4 - 64 µg/mL |
| Gram-Negative Bacteria | ||
| Escherichia coli | Active[1] | 4 - 64 µg/mL |
| Pseudomonas aeruginosa | Not specified | 4 - 128 µg/mL |
| Fungi | ||
| Candida albicans | Active[1] | 4 - 16 µg/mL |
Note: The provided MIC ranges for Melittin are compiled from multiple studies and may vary depending on the specific strain and experimental conditions.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the antimicrobial activity of a compound. The following is a detailed protocol for the broth microdilution method, a standard procedure used for this purpose.
Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This protocol is adapted from established guidelines for determining the MIC of antimicrobial agents.
1. Preparation of Materials:
-
Microorganisms: Pure cultures of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Growth Media: Appropriate sterile broth medium for the test microorganism (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Antimicrobial Agents: Stock solutions of this compound and the comparative peptide (e.g., Melittin) of known concentration, sterilized by filtration.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer (for OD reading).
2. Inoculum Preparation:
-
Aseptically pick several colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the antimicrobial agent stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions of the antimicrobial agent by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final microbial concentration.
-
Include a positive control (wells with inoculum and broth, but no antimicrobial agent) and a negative control (wells with broth only) on each plate.
-
Seal the plates and incubate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria).
4. Determination of MIC:
-
Following incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify growth inhibition.
Mandatory Visualization
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Action for this compound
References
Validating the Physiological Target of Urechistachykinin II In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the physiological target of Urechistachykinin II (UT-II) in vivo. Given the limited direct research on UT-II in vertebrate models, this document offers a framework for its evaluation by drawing comparisons with well-characterized mammalian tachykinins. The information presented is intended to guide experimental design and hypothesis testing for researchers investigating the potential physiological roles of this invertebrate neuropeptide in vertebrate systems.
This compound is a tachykinin-related peptide originally isolated from the echiuroid worm Urechis unicinctus.[1] Structurally, it shares homology with the tachykinin family of neuropeptides, which in vertebrates includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). A key finding is that synthetic analogs of Urechistachykinin-like peptides, where the C-terminal Arginine is replaced with Methionine, can bind to mammalian tachykinin receptors.[2] This suggests that the physiological targets of UT-II in vertebrate systems are likely the neurokinin receptors (NK1, NK2, and NK3), which are G-protein coupled receptors (GPCRs).
Signaling Pathways of Tachykinin Receptors
Activation of neurokinin receptors by tachykinin peptides initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events ultimately lead to a variety of cellular responses, including smooth muscle contraction, neuronal excitation, and inflammation. Some tachykinin receptors can also couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.
Comparative Performance of Tachykinins In Vivo
While direct in vivo data for UT-II in vertebrate models is not available, its performance can be inferred based on the activities of known mammalian tachykinins that act on the same receptor family. The following table summarizes the known in vivo effects of Substance P, Neurokinin A, and Neurokinin B, which serve as a benchmark for predicting the potential actions of UT-II.
| Feature | Substance P (SP) | Neurokinin A (NKA) | Neurokinin B (NKB) | This compound (UT-II) (Inferred) |
| Primary Receptor Target | NK1 | NK2 | NK3 | Likely NK1/NK2/NK3 (non-selective) |
| Cardiovascular Effects | Potent vasodilator, lowers blood pressure.[3][4] | Vasodilator, but generally less potent than SP.[3] | Minor cardiovascular effects.[3] | Expected to have vasodilatory and hypotensive effects, potentially with a different potency and duration compared to SP and NKA. |
| Smooth Muscle Contraction | Contracts various smooth muscles (e.g., gut, airways).[5] | Potent contractor of airway and urogenital smooth muscle.[6][7] | Potent contractor of uterine and some vascular smooth muscle. | Expected to induce contraction of various smooth muscles, with a profile possibly resembling a non-selective tachykinin agonist. |
| Plasma Extravasation | Potent inducer of plasma extravasation (a key feature of neurogenic inflammation).[8][9] | Induces plasma extravasation, but generally less potent than SP.[9] | Weak inducer of plasma extravasation. | Likely to induce plasma extravasation, reflecting activation of NK1 receptors. |
| Nociception | Pro-nociceptive; involved in pain transmission.[5] | Pro-nociceptive. | Pro-nociceptive. | Potential to modulate nociceptive pathways. |
Experimental Protocols for In Vivo Target Validation
To validate the physiological target of UT-II in vivo, a series of experiments can be designed to compare its effects with known tachykinin receptor agonists and to test for blockade by specific antagonists.
Cardiovascular Response in Anesthetized Rats
Objective: To determine the effect of UT-II on blood pressure and heart rate and compare it to Substance P.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Anesthesia: Urethane (1.25 g/kg, i.p.).
-
Surgical Preparation:
-
Cannulate the trachea to ensure a clear airway.
-
Cannulate the jugular vein for intravenous administration of peptides.
-
Cannulate the carotid artery and connect to a pressure transducer to record arterial blood pressure and heart rate.
-
-
Peptide Administration:
-
Administer increasing doses of UT-II (e.g., 0.1, 1, 10 nmol/kg, i.v.) and record the change in mean arterial pressure and heart rate.
-
As a positive control, administer increasing doses of Substance P (e.g., 0.1, 1, 10 nmol/kg, i.v.).
-
To determine receptor specificity, pre-treat a group of animals with a selective NK1 receptor antagonist (e.g., Aprepitant, 3 mg/kg, i.v.) 15 minutes before administering UT-II and Substance P.
-
-
Data Analysis: Measure the peak change in mean arterial pressure and heart rate from baseline for each dose. Compare the dose-response curves for UT-II and Substance P.
Smooth Muscle Contraction in Isolated Guinea Pig Ileum
Objective: To assess the contractile effect of UT-II on intestinal smooth muscle and compare it with tachykinin agonists.
Methodology:
-
Animal Model: Male Dunkin-Hartley guinea pigs (300-400g).
-
Tissue Preparation:
-
Humanely euthanize the guinea pig and excise a segment of the terminal ileum.
-
Prepare 2-3 cm longitudinal muscle-myenteric plexus preparations.
-
Mount the tissues in organ baths containing Krebs-Henseleit solution at 37°C, gassed with 95% O2 and 5% CO2.
-
-
Contraction Measurement:
-
Connect the tissues to isometric force transducers to record contractile responses.
-
Allow the tissues to equilibrate for 60 minutes under a resting tension of 1g.
-
-
Peptide Administration:
-
Generate cumulative concentration-response curves for UT-II (e.g., 10⁻¹⁰ to 10⁻⁶ M).
-
Generate concentration-response curves for Substance P (NK1 agonist), Neurokinin A (NK2 agonist), and Senktide (NK3 agonist) as comparators.
-
In separate experiments, pre-incubate tissues with selective NK1, NK2, and NK3 receptor antagonists for 20 minutes before constructing the UT-II concentration-response curve to determine the receptor subtype(s) involved.
-
-
Data Analysis: Calculate the EC50 (effective concentration for 50% of maximal response) and Emax (maximal response) for each peptide. Use Schild analysis to determine the affinity of the antagonists.
Plasma Extravasation in Rat Skin
Objective: To evaluate the ability of UT-II to induce plasma extravasation, a hallmark of neurogenic inflammation mediated by NK1 receptors.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Procedure:
-
Anesthetize the rats (e.g., with a ketamine/xylazine mixture).
-
Inject Evans blue dye (50 mg/kg) intravenously. The dye binds to albumin and is used to quantify plasma extravasation.
-
After 5 minutes, inject intradermal injections (50 µL) of saline (vehicle), UT-II (e.g., 10, 30, 100 pmol/site), and Substance P (e.g., 10, 30, 100 pmol/site) into the shaved dorsal skin.
-
After 30 minutes, euthanize the animals and excise the skin injection sites.
-
-
Quantification:
-
Extract the Evans blue dye from the skin samples by incubating in formamide at 60°C for 24 hours.
-
Measure the absorbance of the formamide extracts at 620 nm using a spectrophotometer.
-
Quantify the amount of extravasated dye using a standard curve of Evans blue.
-
-
Data Analysis: Compare the amount of Evans blue extravasation induced by UT-II and Substance P.
Experimental Workflow for In Vivo Target Validation
The following diagram illustrates a logical workflow for the in vivo validation of a novel peptide's physiological target, using UT-II as an example.
Conclusion
Validating the physiological target of this compound in vivo presents an exciting opportunity to understand the potential cross-species activity of invertebrate neuropeptides. Although direct experimental data in vertebrates is currently lacking, the structural homology of UT-II to mammalian tachykinins provides a strong rationale for investigating its interaction with neurokinin receptors. The comparative data and experimental protocols outlined in this guide offer a robust framework for researchers to systematically explore the in vivo pharmacology of UT-II and elucidate its physiological significance in vertebrate systems. Such studies will not only advance our understanding of neuropeptide evolution and function but may also uncover novel therapeutic targets for a range of physiological and pathological conditions.
References
- 1. Two novel tachykinin-related neuropeptides in the echiuroid worm, Urechis unicinctus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of multiple urechistachykinin peptides, gene expression, pharmacological activity, and detection using mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro actions of mammalian tachykinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular responses induced by intrathecal substance P in the conscious freely moving rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The tachykinin NK1 receptor. Part II: Distribution and pathophysiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tachykinin receptors mediating contraction of guinea pig lung strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pharmacological study of NK1 and NK2 tachykinin receptor characteristics in the rat isolated urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substance P-induced cutaneous plasma extravasation in rats is mediated by NK-1 tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potentiation of tachykinin-induced plasma protein extravasation by calcitonin gene-related peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Urechistachykinin II: A Comparative Analysis of Its Interaction with Neurokinin Receptors
An examination of the binding potential of the invertebrate tachykinin-related peptide, Urechistachykinin II, with mammalian neurokinin receptors reveals a significant lack of direct quantitative data. However, structure-activity relationships and studies on synthetic analogs provide valuable insights into its likely binding characteristics.
This compound (UTK-II) is a neuropeptide isolated from the ventral nerve cords of the echiuroid worm, Urechis unicinctus.[1][2] Structurally, it belongs to the tachykinin-related peptide family, which is characterized by a conserved C-terminal sequence.[1][3] Invertebrate tachykinin-related peptides, including UTK-II, typically possess a C-terminal sequence of -Phe-X-Gly-Y-Arg-NH2, which differs from the -Phe-X-Gly-Leu-Met-NH2 consensus sequence found in vertebrate tachykinins like Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[4] This variation at the C-terminus is a critical determinant of receptor selectivity and is central to understanding the binding potential of UTK-II to mammalian neurokinin (NK) receptors.
Binding Affinity Overview
Currently, there are no published studies that provide quantitative binding affinity data (such as Ki or IC50 values) for the native form of this compound with the mammalian neurokinin receptors NK1, NK2, or NK3. The primary reason for this is the structural divergence at the C-terminus. Mammalian tachykinin receptors have evolved to recognize the C-terminal Met-NH2 of their endogenous ligands.[5][6]
A pivotal study demonstrated that synthetic analogs of Urechistachykinin-like peptides, in which the native C-terminal Arg-NH2 was substituted with Met-NH2, gained the potential to bind to a mammalian tachykinin receptor.[3] This finding strongly suggests that the native UTK-II, with its C-terminal Arg-NH2, is not an optimal ligand for mammalian NK receptors and would likely exhibit very low to negligible binding affinity.
Biological Activity of this compound
In its native biological context, this compound exhibits distinct pharmacological activities. It has been shown to have a contractile effect on the inner circular body-wall muscle of Urechis unicinctus and to potentiate spontaneous rhythmic contractions of the cockroach hindgut.[1] This indicates that UTK-II functions as a neurotransmitter or neuromodulator in invertebrates, likely through its own specific G protein-coupled receptor.
Signaling Pathways and Experimental Workflows
The signaling pathways of mammalian tachykinin receptors are well-characterized. Upon ligand binding, NK1, NK2, and NK3 receptors, which are all G protein-coupled receptors, primarily activate the phospholipase C pathway, leading to the generation of inositol triphosphate and subsequent mobilization of intracellular calcium.[5][6][7]
The logical workflow for assessing the binding of a novel peptide like UTK-II to these receptors would involve initial screening through radioligand binding assays, followed by functional assays to determine agonistic or antagonistic activity.
Experimental Protocols
While specific protocols for UTK-II binding to NK receptors are not available due to the lack of such studies, the general methodology for determining the binding affinity of ligands to tachykinin receptors is well-established. A typical radioligand binding assay would involve the following steps:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human NK1, NK2, or NK3 receptor.
-
Incubation: These membranes are incubated with a specific radiolabeled ligand for each receptor (e.g., [3H]-Substance P for NK1, [125I]-Neurokinin A for NK2, or [3H]-Senktide for NK3) in the presence of varying concentrations of the unlabeled test compound (in this case, UTK-II).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
References
- 1. Two novel tachykinin-related neuropeptides in the echiuroid worm, Urechis unicinctus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a novel cDNA sequence encoding invertebrate tachykinin-related peptides isolated from the echiuroid worm, Urechis unicinctus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of multiple urechistachykinin peptides, gene expression, pharmacological activity, and detection using mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Tachykinin peptides - Wikipedia [en.wikipedia.org]
- 7. Tachykinin receptors and receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Evolutionary analysis of the Urechistachykinin peptide family
An Evolutionary Analysis of the Urechistachykinin Peptide Family: A Comparative Guide
The Urechistachykinin (UTK) peptide family, identified in the marine echiuroid worm Urechis unicinctus, represents a fascinating branch of the ancient and widespread tachykinin (TK) superfamily of neuropeptides.[1][2] Tachykinins are found throughout the animal kingdom and are characterized by a conserved C-terminal motif, which is crucial for their biological activity.[3][4] This guide provides a comparative evolutionary analysis of the UTK peptide family, presenting available performance data and detailing the experimental protocols used for their characterization, aimed at researchers, scientists, and professionals in drug development.
Evolutionary Context and Peptide Comparison
The tachykinin superfamily is a prime example of peptide evolution, with distinct C-terminal consensus sequences generally distinguishing protostomes and deuterostomes.[3] Invertebrate tachykinin-related peptides (TKRPs), including the UTKs, typically end with the motif -FXGXR-NH2, whereas vertebrate tachykinins share a -FXGLM-NH2 C-terminus.[3][5] The UTK precursor in Urechis unicinctus is notable for encoding seven distinct tachykinin-related peptides, a feature of multiplicity also seen in some other invertebrates.[6]
Table 1: Amino Acid Sequences of the Urechistachykinin Peptide Family
| Peptide Name | Amino Acid Sequence |
| Urechistachykinin I | H-Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg-NH₂ |
| Urechistachykinin II | H-Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH₂ |
| Urechistachykinin III | H-Gly-Pro-Ala-Ser-Gly-Phe-His-Gly-Val-Arg-NH₂ |
| Urechistachykinin IV | H-Ala-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂ |
| Urechistachykinin V | H-Ala-Pro-Ala-Gly-Phe-Tyr-Gly-Val-Arg-NH₂ |
| Urechistachykinin VI | H-Ala-Pro-Ala-Gly-Phe-Ser-Gly-Met-Arg-NH₂ |
| Urechistachykinin VII | H-Ser-Lys-Pro-Gln-Gly-Phe-Phe-Gly-Val-Arg-NH₂ |
Table 2: C-Terminal Consensus Sequences of Tachykinin Peptides Across Phyla
| Phylum/Group | Representative Organism(s) | C-Terminal Consensus Motif |
| Vertebrates | Mammals, Fish, Amphibians | -Phe-X-Gly-Leu-Met-NH₂ |
| Insects | Locusta migratoria, Drosophila melanogaster | -Phe-X-Gly-X-Arg-NH₂ |
| Mollusks | Octopus vulgaris, Haliotis discus hannai | -Phe-X-Gly-X-Arg-NH₂ |
| Annelida (Echiura) | Urechis unicinctus | -Phe-X-Gly-X-Arg-NH₂ |
Functional Performance and Receptor Activation
The biological activities of UTK peptides have been demonstrated through muscle contraction assays and receptor activation studies. Urechistachykinins I and II have been shown to induce contractions of the inner circular body-wall muscle of U. unicinctus and to potentiate rhythmic contractions of the cockroach hindgut.[2]
A specific G-protein coupled receptor for the Urechistachykinin peptides, termed the UTKR, has been identified and characterized.[7] When expressed in Xenopus oocytes, the UTKR is activated by Urechistachykinins I-V and VII, leading to a calcium-dependent signal transduction cascade.[7] Notably, the receptor appears to respond to these various UTK peptides with similar efficacy, suggesting a lack of strong selective affinity for any single peptide within the family.[7] While specific EC50 values for the UTK peptides are not available in the reviewed literature, data from other invertebrate tachykinins provide a benchmark for the potency of this peptide class.
Table 3: Functional Activities of Urechistachykinin Peptides
| Peptide | Activity | Target Tissue/System |
| Urechistachykinin I & II | Contraction of inner circular body-wall muscle | Urechis unicinctus |
| Urechistachykinin I & II | Potentiation of spontaneous rhythmic contractions | Cockroach hindgut |
| Urechistachykinin I-V, VII | Activation of UTKR leading to Ca²⁺ mobilization | Heterologous expression in Xenopus oocytes |
| Urechistachykinin I & II | Antimicrobial effects | Various bacteria and fungi[8] |
Table 4: Comparative Potency of Invertebrate Tachykinin-Related Peptides
| Peptide | Organism | Assay | EC₅₀ |
| LomTK I | Rhodnius prolixus | Hindgut contraction | 3.6 x 10⁻⁸ M[9] |
| LomTK II | Rhodnius prolixus | Hindgut contraction | 3.8 x 10⁻⁸ M[9] |
| Hdh-TK1-3 | Haliotis discus hannai | Ca²⁺ mobilization (Hdh-TKRL receptor) | ~5.2 nM |
| Hdh-TK2-2 | Haliotis discus hannai | Ca²⁺ mobilization (Hdh-TKRS receptor) | ~0.7 nM |
Urechistachykinin Receptor Signaling Pathway
The Urechistachykinin receptor (UTKR) is a G-protein coupled receptor (GPCR).[7] Upon binding of a Urechistachykinin peptide, the receptor undergoes a conformational change, activating an associated Gq protein.[10] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺), which mediates various cellular responses.[10]
Experimental Protocols
Detailed experimental protocols for the characterization of Urechistachykinins are not extensively described in the available literature. However, based on the methods used for other invertebrate tachykinins, the following generalized protocols can be outlined.
Cockroach Hindgut Muscle Contraction Assay
This bioassay is a standard method for assessing the myotropic activity of invertebrate tachykinin-related peptides.
Methodology:
-
Preparation of Hindgut Tissue:
-
An adult cockroach (e.g., Leucophaea maderae or Periplaneta americana) is anesthetized by cooling.
-
The hindgut is dissected out in an appropriate physiological saline solution (e.g., cockroach saline).
-
The isolated hindgut is mounted in an organ bath containing the saline, with one end fixed and the other attached to an isometric force transducer.
-
-
Acclimatization and Recording:
-
The tissue is allowed to equilibrate in the organ bath for a period (e.g., 30-60 minutes) until spontaneous rhythmic contractions stabilize.
-
The saline is continuously aerated, and the temperature is maintained at a constant level (e.g., 25-30°C).
-
Baseline contractile activity is recorded using a data acquisition system.
-
-
Peptide Application and Data Analysis:
-
Synthetic Urechistachykinin peptides are dissolved in saline to create a stock solution.
-
Cumulative or single doses of the peptide are added to the organ bath.
-
The changes in the frequency and amplitude of contractions are recorded.
-
Dose-response curves are generated to determine the EC₅₀ values.
-
UTKR Activation Assay in Xenopus Oocytes
This method involves the heterologous expression of the UTKR in Xenopus laevis oocytes to study its activation and signaling cascade.[11][12]
Methodology:
-
Oocyte Preparation and cRNA Injection:
-
Oocytes are surgically harvested from a female Xenopus laevis frog.
-
The oocytes are defolliculated using collagenase treatment.
-
cRNA encoding the Urechistachykinin receptor (UTKR) is synthesized in vitro.
-
A defined amount of UTKR cRNA is microinjected into the cytoplasm of each oocyte.
-
Injected oocytes are incubated for 2-4 days to allow for receptor expression on the cell membrane.
-
-
Calcium Imaging:
-
Oocytes expressing the UTKR are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or co-injected with cRNA for a calcium-sensitive photoprotein like aequorin.
-
The oocyte is placed in a perfusion chamber on the stage of a fluorescence microscope.
-
A baseline fluorescence is recorded.
-
-
Peptide Application and Data Acquisition:
-
A solution containing a specific concentration of a Urechistachykinin peptide is perfused over the oocyte.
-
The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is recorded over time.
-
After the response, the oocyte is washed with saline to return to baseline.
-
-
Data Analysis:
-
The peak change in fluorescence is measured for different peptide concentrations.
-
Dose-response curves are plotted to determine the EC₅₀ for each UTK peptide.
-
References
- 1. Tachykinins, new players in the control of reproduction and food intake: A comparative review in mammals and teleosts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two novel tachykinin-related neuropeptides in the echiuroid worm, Urechis unicinctus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raolab.cn [raolab.cn]
- 5. Tachykinin-related peptides in invertebrates: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of multiple urechistachykinin peptides, gene expression, pharmacological activity, and detection using mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The functional role of the tachykinin consensus region of urechistachykinin peptide family for its antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The distribution and activity of tachykinin-related peptides in the blood-feeding bug, Rhodnius prolixus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tachykinins: receptor to effector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Xenopus Oocyte: A Single-Cell Model for Studying Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Xenopus oocyte electrophysiology in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Urechistachykinin II
This document provides comprehensive guidance on the proper disposal procedures for Urechistachykinin II, a tachykinin-related neuropeptide. Adherence to these protocols is critical for ensuring laboratory safety, maintaining experimental integrity, and protecting the environment. The information is intended for researchers, scientists, and drug development professionals engaged in laboratory work with this and other similar peptide compounds.
I. Peptide Handling and Storage: Minimizing Waste and Ensuring Stability
Proper handling and storage are the first steps in effective waste management. By maintaining the stability of this compound, researchers can minimize the generation of unusable, expired, or contaminated material that requires disposal.
| Parameter | Lyophilized Peptide | Reconstituted Peptide Solution |
| Storage Temperature | Store at -20°C or colder for long-term storage.[1][2][3] | Aliquot and store at -20°C or colder. Avoid repeated freeze-thaw cycles.[1][4] |
| Light Exposure | Store in the dark or in amber vials to prevent degradation.[3] | Protect from light. |
| Moisture | Keep in a tightly sealed container in a desiccator to prevent hygroscopic absorption.[4] | Ensure the vial is tightly sealed to prevent evaporation and contamination. |
| Handling Environment | Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[4] | Work in a sterile environment to prevent microbial contamination. |
| Personal Protective Equipment (PPE) | Wear gloves, a lab coat, and safety glasses.[1] For larger quantities, a dust respirator is recommended.[4] | Wear gloves, a lab coat, and safety glasses.[1] |
II. Experimental Protocol for this compound Disposal
As a peptide, this compound should be treated as chemical waste. The following step-by-step protocol outlines the general procedure for its disposal. Note: Always consult and adhere to your institution's specific Environmental Health & Safety (EHS) guidelines.[3]
1. Waste Identification and Segregation:
- Identify all materials contaminated with this compound, including expired or unwanted peptide, contaminated solutions, used vials, and contaminated lab supplies (e.g., pipette tips, tubes).
- Segregate this peptide waste from other waste streams, such as biological, radioactive, or regular trash.
2. Waste Collection:
- Collect all this compound waste in a designated, leak-proof, and clearly labeled chemical waste container.[3]
- The container should be made of a material compatible with the solvents used for reconstitution (if any).
- Never pour this compound solutions down the drain.[1][2]
3. Labeling:
- Label the waste container clearly with "Chemical Waste," the name "this compound," and any other components of the waste (e.g., solvents, buffers).
- Include the accumulation start date and the responsible researcher's name and lab location.
4. Storage of Waste:
- Store the sealed waste container in a designated, secure, and well-ventilated area away from general laboratory traffic.
- Follow institutional guidelines for the temporary storage of chemical waste.
5. Final Disposal:
- Arrange for the collection of the chemical waste container by your institution's EHS or a licensed hazardous waste disposal service.[2]
III. Visualizing Procedural and Signaling Pathways
To further clarify the disposal process and the biological context of this compound, the following diagrams have been generated.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Generalized tachykinin receptor signaling pathway.
References
- 1. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its | ClinicSearch [clinicsearchonline.org]
- 4. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
